Product packaging for Azelnidipine D7(Cat. No.:)

Azelnidipine D7

Cat. No.: B1159926
M. Wt: 589.69
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azelnidipine D7, also known as this compound, is a useful research compound. Its molecular formula is C₃₃H₂₇D₇N₄O₆ and its molecular weight is 589.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₃H₂₇D₇N₄O₆ B1159926 Azelnidipine D7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₃₃H₂₇D₇N₄O₆

Molecular Weight

589.69

Synonyms

(±)-2-Amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-(1-methylethyl) Ester-d7;  Azelnidipine-d7;  CS 905-d7;  Calblock 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl-d7 (±)-2-Amino-1,4-d

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Azelnidipine-D7: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Azelnidipine-D7, a deuterated analog of the potent L-type calcium channel blocker, Azelnidipine. This document is intended to serve as a valuable resource for professionals engaged in drug metabolism studies, pharmacokinetic research, and analytical chemistry.

Introduction to Azelnidipine and its Deuterated Analog

Azelnidipine is a third-generation dihydropyridine calcium channel blocker recognized for its gradual onset and long-lasting antihypertensive effects without inducing reflex tachycardia.[1] It functions by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] Azelnidipine is also noted for its potential antioxidative properties and its ability to improve endothelial function, offering additional cardiovascular protection.[4]

Azelnidipine-D7 is a stable, isotopically labeled form of Azelnidipine, where seven hydrogen atoms on the isopropyl ester moiety have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] The increased mass of the D7 analog allows for its clear differentiation from the unlabeled drug in biological matrices, ensuring accurate and precise quantification.

Chemical Properties of Azelnidipine-D7

The key chemical properties of Azelnidipine-D7 are summarized in the table below, providing a direct comparison with its unlabeled counterpart, Azelnidipine.

PropertyAzelnidipine-D7Azelnidipine (Unlabeled)
Chemical Name 2-Amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-(1-methylethyl-d7) ester2-Amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-[1-(diphenylmethyl)-3-azetidinyl] 5-(1-methylethyl) ester
Molecular Formula C₃₃H₂₇D₇N₄O₆C₃₃H₃₄N₄O₆
Molecular Weight 589.70 g/mol [2]582.65 g/mol
CAS Number 2070015-18-6[2]123524-52-7
Appearance Likely a pale yellow to yellow crystalline powder (similar to unlabeled)Pale yellow to yellow crystalline powder
Solubility Expected to be similar to unlabeled Azelnidipine: Insoluble in water, soluble in DMSO and methanol.Insoluble in water, soluble in DMSO and methanol.[3]

Synthesis of Azelnidipine-D7

The synthesis of Azelnidipine-D7 follows the established synthetic routes for Azelnidipine, with the key modification being the introduction of a deuterated starting material. The most logical and efficient approach involves the use of isopropyl-d7 acetoacetate.

Proposed Synthetic Pathway

A plausible synthetic route for Azelnidipine-D7 is a modified Hantzsch pyridine synthesis. This involves the condensation of three key precursors:

  • 3-Nitrobenzaldehyde

  • Isopropyl-d7 acetoacetate

  • 1-Benzhydrylazetidin-3-yl 3-aminocrotonate

The overall reaction scheme can be visualized as a one-pot condensation reaction, although a stepwise approach is often employed for better yield and purity.

Detailed Experimental Protocol

Step 1: Synthesis of Isopropyl-d7 Acetoacetate

A common method for the preparation of isopropyl-d7 acetoacetate is the transesterification of a commercially available acetoacetate, such as ethyl acetoacetate, with isopropanol-d8.

  • Materials: Ethyl acetoacetate, Isopropanol-d8 (99 atom % D), acidic catalyst (e.g., sulfuric acid), anhydrous sodium sulfate, distillation apparatus.

  • Procedure:

    • A mixture of ethyl acetoacetate and an excess of isopropanol-d8 is prepared in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is added.

    • The mixture is refluxed for several hours to drive the equilibrium towards the formation of the isopropyl-d7 ester. The ethanol byproduct can be removed by fractional distillation.

    • Upon completion, the reaction mixture is cooled, neutralized (e.g., with a mild base), and washed with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude isopropyl-d7 acetoacetate is purified by vacuum distillation.

Step 2: Synthesis of 1-Benzhydrylazetidin-3-yl 3-aminocrotonate

This intermediate can be prepared from 1-benzhydrylazetidin-3-ol and an aminocrotonate source.

Step 3: Hantzsch Condensation to form Azelnidipine-D7

  • Materials: 3-Nitrobenzaldehyde, Isopropyl-d7 acetoacetate, 1-Benzhydrylazetidin-3-yl 3-aminocrotonate, a suitable solvent (e.g., isopropanol or ethanol), and a catalyst (e.g., piperidine or ammonia).

  • Procedure:

    • Equimolar amounts of 3-nitrobenzaldehyde, isopropyl-d7 acetoacetate, and 1-benzhydrylazetidin-3-yl 3-aminocrotonate are dissolved in a suitable alcohol solvent.

    • A catalytic amount of a base, such as piperidine or ammonia, is added to the mixture.

    • The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude Azelnidipine-D7 is washed with cold solvent to remove unreacted starting materials and byproducts.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product with high purity.

Mechanism of Action and Experimental Applications

Signaling Pathway of Azelnidipine

Azelnidipine exerts its therapeutic effect by blocking L-type calcium channels, which are crucial for the contraction of vascular smooth muscle. The following diagram illustrates this signaling pathway.

Azelnidipine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_ion_in Ca²⁺ (intracellular) Ca_ion_out Ca²⁺ (extracellular) Ca_ion_out->Ca_channel Influx Calmodulin Calmodulin Ca_ion_in->Calmodulin Azelnidipine Azelnidipine / Azelnidipine-D7 Azelnidipine->Ca_channel Blocks MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Mechanism of action of Azelnidipine as an L-type calcium channel blocker.

Experimental Workflow using Azelnidipine-D7 as an Internal Standard

The primary application of Azelnidipine-D7 is as an internal standard in bioanalytical methods. The following diagram outlines a typical workflow for its use in a pharmacokinetic study.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Collect Biological Sample (e.g., Plasma) Spiking Spike with Azelnidipine-D7 (Internal Standard) Sample_Collection->Spiking Extraction Protein Precipitation / Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporate and Reconstitute Extraction->Evaporation Injection Inject Sample into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (LC) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Quantify Azelnidipine using Azelnidipine-D7 Signal Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Typical workflow for a pharmacokinetic study using Azelnidipine-D7 as an internal standard.

Conclusion

Azelnidipine-D7 is an indispensable tool for researchers in the fields of pharmacology and drug metabolism. Its synthesis, while requiring specialized deuterated reagents, follows established chemical principles. The well-defined chemical properties and its role as a stable, non-radioactive internal standard make it crucial for the accurate and reliable quantification of Azelnidipine in complex biological matrices. This guide provides the foundational knowledge necessary for the effective synthesis and application of Azelnidipine-D7 in advanced pharmaceutical research.

References

The Role of Azelnidipine D7 in Modern Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Azelnidipine D7, a deuterium-labeled analog of the calcium channel blocker Azelnidipine, serves a critical function in contemporary drug development and clinical research. This stable isotope-labeled compound is primarily utilized as an internal standard in bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies. Its application ensures the accuracy and precision of quantifying Azelnidipine in complex biological matrices such as human plasma.

Core Application: An Internal Standard for Quantitative Analysis

In the realm of pharmaceutical research, especially in studies determining the absorption, distribution, metabolism, and excretion (ADME) of a drug, the use of a reliable internal standard is paramount. This compound fulfills this role for the quantitative analysis of Azelnidipine, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The key advantage of using a deuterated standard like this compound is its near-identical chemical and physical properties to the unlabeled analyte, Azelnidipine. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for any variability in these processes.

The primary application of this compound is in pharmacokinetic studies that track the concentration of Azelnidipine in the body over time after administration.[1] These studies are fundamental in determining the appropriate dosage regimens and understanding the drug's behavior in patients.

Quantitative Data for Bioanalytical Methods

The successful use of this compound as an internal standard in LC-MS/MS methods relies on specific mass spectrometric parameters. The following table summarizes the key quantitative data for both Azelnidipine and its deuterated internal standard, this compound, as reported in a validated bioanalytical method.[1]

CompoundChemical FormulaMolecular Weight ( g/mol )Mass Transition (m/z)
AzelnidipineC₃₃H₃₄N₄O₆582.657583.300 → 167.200
This compoundC₃₃H₂₇D₇N₄O₆589.29583.300 → 167.100

Table 1: Mass Spectrometric Parameters of Azelnidipine and this compound.[1]

In a typical research setting, a working solution of this compound is prepared at a specific concentration to be added to plasma samples.

Internal StandardWorking Concentration
This compound20 ng/mL

Table 2: Working Concentration of this compound Internal Standard.[1]

Experimental Protocol: Quantification of Azelnidipine in Human Plasma

A robust and validated experimental protocol is essential for the accurate quantification of Azelnidipine using this compound as an internal standard. The following outlines a typical methodology employed in pharmacokinetic research.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

The initial step involves the extraction of Azelnidipine and this compound from human plasma to remove interfering endogenous components. A common and effective technique is Solid-Phase Extraction (SPE).

G cluster_sample_prep Sample Preparation Workflow plasma 200 µL Human Plasma is_spike Spike with this compound (20 ng/mL) plasma->is_spike spe_cartridge Load onto SPE Cartridge is_spike->spe_cartridge wash Wash Cartridge spe_cartridge->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Figure 1: Solid-Phase Extraction Workflow.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The extracted and reconstituted sample is then injected into an LC-MS/MS system for separation and quantification.

Chromatographic Conditions:

ParameterValue
ColumnC18 (5 µm, 100 x 4.6 mm)
Mobile PhaseAcetonitrile / 5mM Ammonium Formate (pH 3.0 with formic acid) [80/20, v/v]
Flow Rate1.0 mL/min
Run Time3.0 minutes

Table 3: Liquid Chromatography Parameters.[1]

Mass Spectrometric Conditions:

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI)
Detection ModeMultiple Reaction Monitoring (MRM)

Table 4: Mass Spectrometry Parameters.[1]

The use of MRM allows for highly selective and sensitive detection of Azelnidipine and this compound by monitoring their specific precursor-to-product ion transitions.

G cluster_lcms LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc_injection Sample Injection c18_column C18 Column Separation lc_injection->c18_column esi_source ESI Source (Ionization) c18_column->esi_source quad1 Q1: Precursor Ion Selection (Azelnidipine: 583.3 This compound: 583.3) esi_source->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection (Azelnidipine: 167.2 This compound: 167.1) quad2->quad3 detector Detector quad3->detector

Figure 2: LC-MS/MS Analysis Workflow.

Signaling Pathway Context

While this compound is primarily a tool for analytical chemistry, the research it supports is aimed at understanding the pharmacological effects of Azelnidipine. Azelnidipine is an L-type calcium channel blocker. The following diagram illustrates the simplified signaling pathway of L-type calcium channel blockers.

G cluster_pathway Simplified Signaling Pathway of L-type Calcium Channel Blockers azelnidipine Azelnidipine l_type_channel L-type Calcium Channel (in Vascular Smooth Muscle) azelnidipine->l_type_channel Blocks ca_influx Calcium (Ca²⁺) Influx l_type_channel->ca_influx inhibits contraction Smooth Muscle Contraction ca_influx->contraction vasodilation Vasodilation contraction->vasodilation leads to inhibition of bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

References

Azelnidipine D7: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azelnidipine D7. While specific stability data for the deuterated analog, this compound, is not extensively available in public literature, this document extrapolates from comprehensive studies on the parent compound, Azelnidipine. It is a common practice in pharmaceutical sciences to anticipate that the stability profile of a deuterated compound will be comparable to its non-deuterated counterpart. This guide details the known degradation pathways, summarizes quantitative data from forced degradation studies, and provides established experimental protocols for stability-indicating analyses. The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and analytical assessment of this compound.

Introduction

Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker known for its gradual onset and long-lasting antihypertensive effects. This compound, a deuterated variant of Azelnidipine, is frequently employed as an internal standard in pharmacokinetic and other quantitative analytical studies due to its mass difference, which allows for clear differentiation from the parent drug in mass spectrometry-based assays. The chemical integrity and stability of this compound are paramount to ensure the accuracy and reliability of such analytical methods.

This guide outlines the critical aspects of this compound stability, drawing upon established data for Azelnidipine.

Recommended Storage Conditions

Based on the available information for Azelnidipine, the following storage conditions are recommended for this compound to ensure its stability and integrity.

FormStorage TemperatureDurationAdditional Notes
Powder -20°CUp to 3 yearsProtect from light and moisture.
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
In Solvent (e.g., DMSO) -20°CUp to 1 monthFor shorter-term storage.

Stability Profile and Degradation Pathways

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Studies on Azelnidipine have consistently shown its susceptibility to degradation under specific stress conditions.

Azelnidipine has been found to be unstable under acidic, basic, and oxidative conditions.[1] However, it demonstrates relative stability under thermal and photolytic stress.[1] The primary degradation pathways identified are hydrolysis of the ester groups and oxidation of the dihydropyridine ring.

Summary of Forced Degradation Studies

The following table summarizes the percentage of degradation observed for Azelnidipine under various stress conditions as reported in the literature. It is anticipated that this compound would exhibit a similar degradation profile.

Stress ConditionReagent/MethodTemperatureDuration% DegradationReference
Acid Hydrolysis 0.1 N HCl70°C35 minSignificant Degradation[2]
Alkaline Hydrolysis 0.1 N NaOH70°C35 minSignificant Degradation[2]
Oxidative Degradation 3% v/v H₂O₂Room Temperature24 hoursSignificant Degradation[2]
Wet Heat Degradation Reflux in distilled water70°C8 hoursModerate Degradation[2]
Thermal Degradation Dry HeatNot SpecifiedNot SpecifiedStable[1]
Photolytic Degradation Sunlight ExposureAmbient8 hoursStable[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of Azelnidipine. These protocols can be adapted for the analysis of this compound.

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 10mM Potassium Dihydrogen Phosphate, pH 3.0) and an organic solvent like acetonitrile or methanol in various ratios (e.g., 45:55 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 257 nm.[3]

  • Temperature: Ambient.[3]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • For forced degradation studies, subject aliquots of the stock solution to the stress conditions outlined in Section 3.1.

  • Neutralize the acidic and basic samples before injection.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Inject the prepared samples into the HPLC system.

Forced Degradation Protocol

The following protocol outlines the steps for conducting forced degradation studies on this compound.

Workflow for Forced Degradation Study of this compound

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis (e.g., 0.1 N HCl, 70°C) A->B C Alkaline Hydrolysis (e.g., 0.1 N NaOH, 70°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (Dry Heat) A->E F Photolytic Degradation (UV/Vis Light) A->F G Neutralization (for Acid/Base Samples) B->G C->G H Dilution to Working Concentration D->H E->H F->H G->H I HPLC/LC-MS Analysis H->I J Data Interpretation: - % Degradation - Peak Purity - Mass Balance I->J

Caption: Workflow for conducting forced degradation studies on this compound.

Detailed Steps:

  • Acid Degradation: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 70°C) for a specified period (e.g., 35 minutes).[2]

  • Alkaline Degradation: Treat the drug solution with 0.1 N NaOH at an elevated temperature (e.g., 70°C) for a specified period (e.g., 35 minutes).[2]

  • Oxidative Degradation: Expose the drug solution to 3% v/v hydrogen peroxide at room temperature for 24 hours.[2]

  • Thermal Degradation: Keep the solid drug substance in an oven at a high temperature.

  • Photolytic Degradation: Expose the solid drug substance to sunlight or a UV lamp for a defined period.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the stability testing of this compound.

General Workflow for this compound Stability Testing

G cluster_planning Planning & Preparation cluster_execution Study Execution cluster_analysis Analysis & Reporting A Define Stability Study Protocol B Prepare this compound Samples A->B C Place Samples in Stability Chambers B->C D Withdraw Samples at Defined Time Points C->D E Perform Analytical Testing (e.g., HPLC) D->E F Assess for Degradants and Purity E->F G Compile Stability Data F->G H Generate Stability Report G->H

Caption: General workflow for a formal stability study of this compound.

Conclusion

The stability of this compound is a critical factor for its use as an internal standard in analytical testing. Based on the data available for Azelnidipine, it is evident that this compound is likely susceptible to degradation under acidic, alkaline, and oxidative conditions. Proper storage at low temperatures (-20°C for powder, -80°C for solutions) and protection from light are essential to maintain its integrity. The provided experimental protocols for forced degradation and stability-indicating HPLC analysis offer a robust framework for the assessment of this compound stability. Researchers and drug development professionals should consider these factors to ensure the accuracy and reliability of their studies. Further stability studies specifically on this compound are recommended to confirm these extrapolated findings.

References

Synthesis and Characterization of Azelnidipine-D7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azelnidipine-D7, a deuterated analog of the calcium channel blocker Azelnidipine. This document is intended for researchers, scientists, and professionals involved in drug development and analysis who require a detailed understanding of the preparation and analytical control of this stable isotope-labeled compound.

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Stable isotope-labeled compounds, such as Azelnidipine-D7, are crucial tools in pharmacokinetic studies, bioequivalence trials, and as internal standards in quantitative bioanalytical methods. The incorporation of deuterium atoms provides a distinct mass signature without significantly altering the physicochemical properties of the molecule, allowing for precise and accurate quantification in complex biological matrices.[2]

This guide outlines a plausible synthetic route for Azelnidipine-D7, focusing on the introduction of the deuterium label at the isopropyl group. Furthermore, it details the analytical methodologies for the characterization and quality control of the synthesized compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Azelnidipine-D7

The synthesis of Azelnidipine-D7 can be achieved through a modification of the well-established Hantzsch dihydropyridine synthesis.[1][3] The key to preparing the deuterated analog is the use of a deuterated starting material, specifically isopropyl-d7 acetoacetate. This intermediate can be synthesized from commercially available isopropyl-d7 bromide.

Synthesis Workflow

The overall synthetic strategy is a two-step process, which is depicted in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Isopropyl-d7 Acetoacetate cluster_step2 Step 2: Hantzsch Dihydropyridine Synthesis reagent1 Isopropyl-d7 Bromide reaction1 Acetoacetic Ester Synthesis reagent1->reaction1 reagent2 Ethyl Acetoacetate reagent2->reaction1 product1 Isopropyl-d7 Acetoacetate reaction2 Hantzsch Reaction product1->reaction2 reaction1->product1 product2 Azelnidipine-D7 reaction2->product2 reagent3 3-Nitrobenzaldehyde reagent3->reaction2 reagent4 3-Amino-1-(diphenylmethyl)azetidine derivative reagent4->reaction2

Azelnidipine-D7 Synthesis Workflow
Experimental Protocols

Step 1: Synthesis of Isopropyl-d7 Acetoacetate

This procedure is based on the general principles of the acetoacetic ester synthesis, which involves the alkylation of an acetoacetate enolate.[4]

  • Materials:

    • Ethyl acetoacetate

    • Sodium ethoxide

    • Isopropyl-d7 bromide

    • Anhydrous ethanol

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

    • Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring to form the sodium salt of the enolate.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Add isopropyl-d7 bromide to the reaction mixture and reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the diethyl ether by rotary evaporation to yield crude isopropyl-d7 acetoacetate.

    • Purify the crude product by vacuum distillation.

Step 2: Synthesis of Azelnidipine-D7 (Modified Hantzsch Reaction)

This is a multi-component reaction that forms the dihydropyridine core of Azelnidipine.[1][3]

  • Materials:

    • Isopropyl-d7 acetoacetate (from Step 1)

    • 3-Nitrobenzaldehyde

    • 3-Amino-1-(diphenylmethyl)azetidin-3-yl acetate (or a similar precursor)

    • Ammonia or ammonium acetate

    • Ethanol or isopropanol

  • Procedure:

    • Dissolve 3-nitrobenzaldehyde and isopropyl-d7 acetoacetate in ethanol or isopropanol.

    • To this solution, add the 3-amino-1-(diphenylmethyl)azetidine derivative and a source of ammonia (e.g., concentrated ammonia solution or ammonium acetate).

    • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the precipitated solid by filtration and wash with cold ethanol.

    • The crude Azelnidipine-D7 can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain a product of high purity.

Characterization of Azelnidipine-D7

The synthesized Azelnidipine-D7 must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. The primary analytical techniques employed for this purpose are HPLC, Mass Spectrometry, and NMR.

Characterization Workflow

The following diagram illustrates the workflow for the analytical characterization of the synthesized Azelnidipine-D7.

Characterization_Workflow cluster_analysis Analytical Characterization start Synthesized Azelnidipine-D7 hplc HPLC Analysis start->hplc ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr purity purity hplc->purity Purity Assessment identity identity ms->identity Identity Confirmation & Deuterium Incorporation structure structure nmr->structure Structural Elucidation & Deuterium Position end Characterized Azelnidipine-D7 purity->end identity->end structure->end

Azelnidipine-D7 Characterization Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized Azelnidipine-D7. Several reversed-phase HPLC (RP-HPLC) methods have been reported for the analysis of Azelnidipine and can be adapted for its deuterated analog.[5][6]

Table 1: Representative HPLC Conditions for Azelnidipine Analysis

ParameterCondition 1[5]Condition 2Condition 3[6]
Column C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.5 mm, 5 µm)C18
Mobile Phase 25 mM Phosphate buffer (pH 3.0):Methanol (10:90 v/v)Methanol:Water (75:25 v/v) with 0.1% Glacial Acetic AcidAcetonitrile:Phosphate Buffer (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min-
Detection UV at 256 nmUV at 254 nmUV at 254 nm
Retention Time ~4.7 min~6.1 min~8.6 min

Note: These conditions are for non-deuterated Azelnidipine and may require minor optimization for Azelnidipine-D7.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of Azelnidipine-D7 and determining the level of deuterium incorporation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose.[2][7]

Table 2: LC-MS/MS Parameters for Azelnidipine and Azelnidipine-D7 [7]

ParameterAzelnidipineAzelnidipine-D7
Precursor Ion (m/z) 583.3590.4
Product Ion (m/z) 167.2167.1
Declustering Potential (V) 90-
Collision Energy (eV) 40-

The mass difference of 7 Da between the precursor ions of Azelnidipine and Azelnidipine-D7 confirms the successful incorporation of seven deuterium atoms. The fragmentation pattern, with a common product ion, is characteristic of the molecule's core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most significant change in the ¹H NMR spectrum of Azelnidipine-D7 compared to Azelnidipine will be the disappearance of the signals corresponding to the isopropyl group protons. Specifically, the septet for the methine proton (-CH) and the doublet for the two methyl groups (-CH₃) will be absent.

  • ¹³C NMR: In the ¹³C NMR spectrum, the signals for the deuterated carbons of the isopropyl group will be observed as multiplets due to C-D coupling and will have a characteristic upfield shift compared to the corresponding signals in the non-deuterated compound. The signal for the methine carbon will appear as a triplet, and the signals for the methyl carbons will appear as septets.

Table 3: Predicted NMR Spectral Changes for Azelnidipine-D7

NucleusAzelnidipine SignalExpected Azelnidipine-D7 Signal
¹H NMR Septet (methine) and Doublet (methyls) for isopropyl groupSignals will be absent or significantly reduced in intensity.
¹³C NMR Singlets for isopropyl carbonsMultiplets (e.g., triplet for CD, septet for CD₃) with an upfield shift.

Conclusion

This technical guide provides a framework for the synthesis and characterization of Azelnidipine-D7. The proposed synthetic route, utilizing a deuterated precursor in a modified Hantzsch reaction, offers a viable pathway to this important analytical standard. The detailed characterization methodologies, including HPLC, MS, and NMR, are essential for ensuring the identity, purity, and isotopic enrichment of the final product. The data and protocols presented herein should serve as a valuable resource for researchers and scientists working with Azelnidipine and its stable isotope-labeled analogs.

References

Azelnidipine vs. Azelnidipine D7: A Technical Examination of Structural and Analytical Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural differences between Azelnidipine and its deuterated analogue, Azelnidipine D7. It further outlines the practical application of this isotopic labeling in a key experimental context, supported by quantitative data and a procedural workflow.

Core Structural and Physicochemical Differences

Azelnidipine is a third-generation dihydropyridine calcium channel blocker known for its gradual onset and long-lasting antihypertensive effects.[1][2] this compound is a stable isotope-labeled version of Azelnidipine, specifically designed for use as an internal standard in quantitative bioanalysis.[3]

The fundamental distinction lies in the substitution of seven hydrogen atoms with deuterium atoms in the Azelnidipine molecule. This isotopic substitution results in a predictable increase in the molecular weight of this compound compared to Azelnidipine, a critical feature for its application in mass spectrometry-based assays.

Molecular Structure

The molecular structures of Azelnidipine and this compound are identical in terms of their atomic arrangement and stereochemistry. The only variance is the isotopic composition of seven specific hydrogen atoms.

Azelnidipine: C₃₃H₃₄N₄O₆ This compound: C₃₃H₂₇D₇N₄O₆

Physicochemical Data

The following table summarizes the key quantitative differences between the two molecules.

PropertyAzelnidipineThis compound
Molecular Formula C₃₃H₃₄N₄O₆[4][5]C₃₃H₂₇D₇N₄O₆[3][6]
Molecular Weight 582.65 g/mol [5]589.7 g/mol [3][6]
Primary Use Antihypertensive Agent[1][2]Internal Standard for Bioanalysis[3]

Experimental Application: Pharmacokinetic Study Workflow

This compound is indispensable in pharmacokinetic (PK) studies of Azelnidipine, where it serves as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its utility stems from its near-identical chemical and physical properties to Azelnidipine, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for separate detection by the mass spectrometer.

Experimental Protocol: Bioanalytical Method for Azelnidipine Quantification in Plasma

The following is a generalized protocol for the quantification of Azelnidipine in plasma samples using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, add a known concentration of this compound solution (internal standard).
  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation (LC-MS/MS):

  • Inject an aliquot of the supernatant onto a reverse-phase C18 column.
  • Use a mobile phase gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate) to achieve chromatographic separation of Azelnidipine and this compound from endogenous plasma components.
  • The flow rate and gradient are optimized to ensure sharp peaks and a short run time.

3. Mass Spectrometric Detection:

  • The eluent from the LC column is introduced into the mass spectrometer.
  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Azelnidipine and this compound.
  • The ratio of the peak area of Azelnidipine to the peak area of this compound is used to calculate the concentration of Azelnidipine in the original plasma sample.

Workflow Diagram

Pharmacokinetic_Study_Workflow Pharmacokinetic Study Sample Analysis Workflow cluster_sample_collection Sample Collection cluster_bioanalysis Bioanalytical Procedure cluster_data_analysis Data Analysis subject Human/Animal Subject dosing Administer Azelnidipine subject->dosing Dosing Regimen blood_sampling Collect Blood Samples at Timed Intervals dosing->blood_sampling plasma_prep Prepare Plasma blood_sampling->plasma_prep add_is Spike Plasma with This compound (IS) plasma_prep->add_is Plasma Aliquot protein_precip Protein Precipitation add_is->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis peak_integration Peak Area Integration (Azelnidipine & this compound) lc_ms_analysis->peak_integration Raw Data concentration_calc Calculate Concentration Ratio (Analyte/IS) peak_integration->concentration_calc pk_parameters Determine Pharmacokinetic Parameters (AUC, Cmax, Tmax) concentration_calc->pk_parameters

Caption: Workflow for a pharmacokinetic study of Azelnidipine using this compound as an internal standard.

Signaling Pathway of Azelnidipine's Therapeutic Action

Azelnidipine primarily exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.

Azelnidipine_Signaling_Pathway Azelnidipine Mechanism of Action Azelnidipine Azelnidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Azelnidipine->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Simplified signaling pathway of Azelnidipine's antihypertensive effect.

References

A Technical Guide to Commercially Available Azelnidipine D7 Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Azelnidipine D7, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Azelnidipine in complex biological matrices. This document outlines the chemical and physical properties of this compound, details on commercial suppliers, and an exemplary experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction to Azelnidipine and the Role of a Deuterated Internal Standard

Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker used in the management of hypertension.[1] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1]

Accurate and precise quantification of Azelnidipine in biological samples such as plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. This compound possesses a virtually identical chemical structure and physicochemical properties to Azelnidipine, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling reliable correction for matrix effects and variations in instrument response.

Commercially Available this compound Standards

This compound is available from several reputable suppliers of reference standards and research chemicals. The following tables summarize the key specifications of commercially available this compound standards.

Table 1: General Properties of this compound
PropertyValue
Chemical Name Azelnidipine-d7
CAS Number 2070015-18-6
Molecular Formula C₃₃H₂₇D₇N₄O₆
Molecular Weight Approximately 589.70 g/mol
Primary Application Internal standard for the quantification of Azelnidipine by GC- or LC-mass spectrometry.[2]
Table 2: Supplier Information and Quantitative Data for this compound
SupplierProduct NumberPurityStorageAvailable Quantities
Cayman Chemical Not specified≥98% (for unlabeled)-20°CNot specified
LKT Labs Not specified≥98% (for unlabeled)-20°CNot specified
Clearsynth Not specified98.80% (Chemical Purity)Not specifiedNot specified
Tebubio / TargetMol T10439Not specified-20°C1 mg, 5 mg, 10 mg, 25 mg[3]
Toronto Research Chemicals A808502Not specifiedNot specified1 mg

Note: The purity of unlabeled Azelnidipine is often reported on supplier websites. The chemical purity of the deuterated standard is a critical parameter that should be confirmed from the Certificate of Analysis (CoA) provided by the supplier. Isotopic enrichment is another crucial parameter that should be detailed in the CoA.

Experimental Protocol: Quantification of Azelnidipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed experimental protocol adapted from a validated bioanalytical method.

Materials and Reagents
  • Azelnidipine reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare individual stock solutions of Azelnidipine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Azelnidipine by serial dilution of the stock solution with a methanol/water mixture.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in a methanol/water mixture.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels.

Sample Preparation (Solid Phase Extraction - SPE)
  • To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC Column C18 column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Azelnidipine: m/z 583.3 → 331.0; this compound: m/z 590.3 → 331.0

Note: The specific MRM transitions and other instrument parameters should be optimized for the specific mass spectrometer being used.

Data Analysis

The concentration of Azelnidipine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from the plasma calibrants.

Workflow and Methodological Diagrams

Experimental Workflow for Bioanalytical Method

The following diagram illustrates the general workflow for the quantification of Azelnidipine in a biological matrix using this compound as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis stock Stock Solution Preparation working Working Standard Preparation stock->working spike Plasma Spiking (Calibration & QC) working->spike is_add Add Internal Standard (this compound) spike->is_add spe Solid Phase Extraction (SPE) is_add->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data lcms_relationship hplc HPLC System Separates Azelnidipine and this compound from matrix components esi Electrospray Ionization (ESI) Source Ionizes the analytes hplc->esi Eluent quad1 Quadrupole 1 (Q1) Selects precursor ions (e.g., m/z 583.3 for Azelnidipine) esi->quad1 Ions collision Collision Cell (Q2) Fragments precursor ions quad1->collision Precursor Ions quad3 Quadrupole 3 (Q3) Selects specific product ions collision->quad3 Fragment Ions detector Detector Detects and quantifies product ions quad3->detector Product Ions

References

A Deep Dive into the Certificate of Analysis for Azelnidipine D7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. This guide provides an in-depth explanation of a typical CoA for Azelnidipine D7, a deuterated internal standard essential for pharmacokinetic and metabolic studies of the antihypertensive drug Azelnidipine. By understanding the data and methodologies presented, users can ensure the accuracy and reliability of their analytical results.

Understanding the Role of this compound

Azelnidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] this compound is a stable, isotopically labeled version of Azelnidipine, where seven hydrogen atoms have been replaced with deuterium. This mass difference allows it to be used as an internal standard in mass spectrometry-based bioanalytical methods, providing a precise way to quantify the unlabeled drug in complex biological matrices.

Summary of Quantitative Data

A typical Certificate of Analysis for this compound would present the following key quantitative data. The values provided in the tables below are representative and may vary between different batches and suppliers.

Table 1: Identification and Chemical Properties

ParameterSpecificationResult
Chemical Name2-Amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-[1-(diphenylmethyl)-3-azetidinyl] 5-(1-methylethyl-d7) esterConforms
Molecular FormulaC₃₃H₂₇D₇N₄O₆Conforms
Molecular Weight589.70 g/mol Conforms
AppearancePale yellow to yellow crystalline powderConforms

Table 2: Purity and Impurity Profile

TestMethodSpecificationResult
Chemical Purity (by HPLC)HPLC-UV≥ 98.0%99.5%
Isotopic Purity (by MS)LC-MS≥ 99 atom % D99.6 atom % D
Deuterium IncorporationLC-MSReport resultsd₇ > 99%, d₆ < 1%, d₅ < 0.1%
Residual SolventsGC-HSAs per USP <467>Conforms
Water Content (by Karl Fischer)KF Titration≤ 0.5%0.15%

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the this compound standard by separating it from any structurally related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (75:25 v/v) with 0.1% glacial acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total area of all observed peaks to calculate the percentage purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity, Isotopic Purity, and Deuterium Incorporation

LC-MS is a powerful technique used to confirm the identity of the compound and to determine its isotopic purity and the distribution of deuterated species.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

  • Chromatography: Similar conditions as the HPLC method for chemical purity can be used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]

    • Analysis:

      • Identity Confirmation: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z 590.3 [M+H]⁺).

      • Isotopic Purity and Incorporation: High-resolution mass spectrometry or selected ion monitoring is used to determine the relative abundance of the d₇ isotopologue compared to less-deuterated (d₀ to d₆) and unlabeled species. The isotopic purity is calculated as the percentage of the desired deuterated species relative to all isotopic forms of the molecule.

Visualizing Key Processes and Structures

Diagrams are essential for understanding complex workflows and chemical structures. The following are Graphviz representations of the Certificate of Analysis workflow and the chemical structure of this compound.

coa_workflow cluster_receipt Sample Receipt and Registration cluster_testing Analytical Testing cluster_review Data Review and Approval cluster_generation Certificate Generation SampleReceipt Sample Receipt Registration Batch Registration SampleReceipt->Registration HPLC HPLC Purity Registration->HPLC LCMS LC-MS Identity & Isotopic Purity Registration->LCMS KF Karl Fischer (Water Content) Registration->KF GC Residual Solvents Registration->GC DataReview Data Review HPLC->DataReview LCMS->DataReview KF->DataReview GC->DataReview QAReview QA Approval DataReview->QAReview CoAGeneration CoA Generation QAReview->CoAGeneration

Caption: Workflow for Generating a Certificate of Analysis.

Caption: Chemical Structure of this compound. (Note: DOT language is not ideal for rendering complex chemical structures. A proper diagram would typically be an image embedded within the document. The seven deuterium atoms are located on the isopropyl group.)

Conclusion

A thorough understanding of the Certificate of Analysis for this compound is paramount for ensuring the quality and accuracy of research and development activities. This guide has provided a comprehensive overview of the key data points, the analytical methodologies used to generate them, and visual representations of the associated processes. By leveraging this information, scientists and researchers can confidently use this compound as an internal standard, leading to more robust and reliable analytical data in their studies of Azelnidipine.

References

Isotopic Purity of Azelnidipine D7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the isotopic purity of Azelnidipine D7, a deuterated analog of the calcium channel blocker Azelnidipine. High isotopic purity is paramount for the use of this compound as an internal standard in bioanalytical studies, ensuring accuracy and precision in pharmacokinetic and metabolic profiling. This document outlines the significance of isotopic purity, presents typical quantitative data, details the experimental protocols for its determination using mass spectrometry and NMR spectroscopy, and discusses the synthetic considerations for producing high-purity this compound.

Introduction to Azelnidipine and the Role of Deuteration

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2][3]

Deuterium-labeled compounds, such as this compound, are crucial tools in drug development. The substitution of hydrogen with its heavier isotope, deuterium, imparts a greater mass without significantly altering the chemical properties of the molecule.[] This mass difference is readily detectable by mass spectrometry, making deuterated analogs ideal internal standards for quantitative bioanalysis.[5] The use of a stable isotope-labeled internal standard that co-elutes with the analyte allows for the correction of variability during sample preparation and analysis, leading to more accurate and reliable results.[5]

The Critical Importance of Isotopic Purity

The utility of this compound as an internal standard is directly dependent on its isotopic purity. High isotopic purity is essential for several key reasons:

  • Minimizing Cross-Signal Interference: The presence of unlabeled Azelnidipine (D0) or partially deuterated species (D1-D6) in the this compound standard can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration.[5]

  • Ensuring Accurate Quantification: A well-characterized isotopic distribution allows for accurate correction of any minor contributions from lower-mass isotopologues to the analyte signal.

  • Method Robustness and Reproducibility: A consistent and high level of isotopic purity from batch to batch ensures the long-term reliability and reproducibility of the bioanalytical method.

For these reasons, regulatory agencies require a thorough characterization and quantification of the isotopic distribution of deuterated internal standards.[6]

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is determined by quantifying the relative abundance of each isotopologue (molecules that differ only in their isotopic composition). A typical certificate of analysis for a high-quality deuterated standard will provide this information. While a specific certificate for this compound is not publicly available, the following table represents a realistic isotopic distribution based on a similar deuterated dihydropyridine calcium channel blocker, Amlodipine-d4.[7]

Table 1: Representative Isotopic Distribution of this compound

IsotopologueRelative Abundance (%)
D0 (Unlabeled)< 0.1
D1< 0.1
D2< 0.1
D3< 0.5
D4< 1.0
D5< 2.0
D6~ 5.0
D7 (Fully Deuterated)> 90.0

Table 2: Typical Quality Specifications for this compound

ParameterSpecification
Chemical Purity (by HPLC)> 99%
Isotopic Enrichment (D7)≥ 98%

Experimental Protocols for Isotopic Purity Determination

A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive assessment of isotopic purity.[8]

High-Resolution Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary technique for determining the isotopic distribution of this compound.

Experimental Workflow:

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Prepare 1 mg/mL stock solution of this compound in acetonitrile prep2 Dilute to 1 µg/mL working solution in initial mobile phase lcms1 Inject sample into UHPLC system prep2->lcms1 lcms2 Chromatographic separation on a C18 reversed-phase column lcms1->lcms2 lcms3 Full scan analysis on a high-resolution mass spectrometer (e.g., Orbitrap or TOF) lcms2->lcms3 data1 Extract ion chromatograms for expected isotopologues (D0 to D7) lcms3->data1 data2 Integrate peak areas for each isotopologue data1->data2 data3 Calculate relative abundance of each isotopologue data2->data3 data4 Correct for natural isotopic abundance of other elements (e.g., 13C, 15N) data3->data4

Caption: Workflow for Isotopic Purity Analysis by LC-MS/MS.

Detailed LC-MS/MS Parameters:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan

  • Mass Range: m/z 100-1000

  • Resolution: >60,000

Data Analysis:

  • Extract the ion chromatograms for the expected isotopologues of this compound (D0 to D7).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

  • Correct for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) using appropriate software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy are used to confirm the positions of deuteration and to provide an independent measure of isotopic enrichment.

Experimental Workflow:

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Accurately weigh this compound and dissolve in a suitable deuterated solvent (e.g., DMSO-d6) nmr1 Acquire ¹H NMR spectrum prep1->nmr1 nmr2 Acquire ²H NMR spectrum prep1->nmr2 data1 Integrate residual proton signals in ¹H NMR nmr1->data1 data2 Integrate deuterium signals in ²H NMR nmr2->data2 data3 Calculate isotopic enrichment at specific sites data1->data3 data2->data3

Caption: Workflow for Isotopic Purity Analysis by NMR.

Detailed NMR Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer

  • Solvent: DMSO-d6 or CDCl₃

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

    • Integration of the residual proton signals compared to non-deuterated signals in the molecule can provide an estimate of isotopic enrichment.

  • ²H NMR:

    • Acquire a ²H NMR spectrum.

    • The presence of signals at the chemical shifts corresponding to the labeled positions provides direct evidence of deuteration.

    • Quantitative ²H NMR can be used to determine the isotopic purity.[9][10]

Synthesis of this compound and Control of Isotopic Purity

While the specific, proprietary synthesis of this compound is not publicly detailed, it can be inferred from the known synthesis of Azelnidipine and general methods for deuterium labeling. The synthesis of the dihydropyridine core is typically achieved through a Hantzsch reaction.[7] Deuterium atoms are likely introduced by using a deuterated starting material, such as a deuterated isopropyl acetoacetate, in the Hantzsch synthesis.

Logical Relationship of Synthesis and Purity Control:

cluster_synthesis Synthesis of this compound cluster_purification Purification and Analysis start Deuterated Starting Material (e.g., Isopropyl-d7-acetoacetate) reaction Hantzsch Dihydropyridine Synthesis start->reaction reagents Other Reagents for Hantzsch Synthesis reagents->reaction product Crude this compound reaction->product purify Chromatographic Purification product->purify analysis Isotopic Purity Analysis (LC-MS, NMR) purify->analysis final High-Purity This compound analysis->final

Caption: Synthesis and Purity Control of this compound.

Control of isotopic purity during synthesis is critical and involves:

  • High Isotopic Purity of Starting Materials: The isotopic enrichment of the final product is highly dependent on the purity of the deuterated reagents used.

  • Optimized Reaction Conditions: Reaction conditions must be carefully controlled to prevent H/D exchange, where deuterium atoms are replaced by hydrogen from the solvent or other reagents.

  • Appropriate Purification Methods: Purification techniques, such as chromatography, are employed to remove chemical and isotopic impurities.

Conclusion

The isotopic purity of this compound is a critical parameter that ensures its reliability as an internal standard in bioanalytical methods. A thorough characterization of its isotopic distribution using high-resolution mass spectrometry and NMR spectroscopy is essential for accurate and precise quantification of Azelnidipine in biological matrices. This technical guide has provided a comprehensive overview of the importance of isotopic purity, methods for its determination, and the synthetic considerations necessary to produce a high-quality deuterated standard for use in regulated drug development studies.

References

Methodological & Application

Application of Azelnidipine-d7 in the Bioanalysis of Azelnidipine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Accurate and reliable quantification of azelnidipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard (IS), such as Azelnidipine-d7, is paramount for achieving accurate and precise results by compensating for matrix effects and variations in sample processing and instrument response.[3] This document provides a detailed application note and protocol for the bioanalysis of azelnidipine in human plasma using Azelnidipine-d7 as the internal standard.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters of an LC-MS/MS method for the analysis of azelnidipine using a deuterated internal standard. The data is compiled from various validated methods and represents expected performance characteristics.

Table 1: Linearity and Sensitivity

ParameterTypical Value
Linearity Range0.100 – 40.070 ng/mL[3]
Lower Limit of Quantification (LLOQ)0.05 - 0.20 ng/mL[4][5]
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (LQC)< 10< 1090 - 110
Medium QC (MQC)< 10< 1090 - 110
High QC (HQC)< 10< 1090 - 110

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)
AzelnidipineSolid-Phase Extraction (SPE)[3]> 85
AzelnidipineLiquid-Liquid Extraction (LLE)[4][5]> 80
AzelnidipineProtein Precipitation (PPT)[6]> 90

Experimental Protocols

A detailed methodology for the quantification of azelnidipine in human plasma using Azelnidipine-d7 is provided below.

Materials and Reagents
  • Azelnidipine reference standard

  • Azelnidipine-d7 internal standard[3]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium formate

  • Human plasma (with anticoagulant)

  • Solid-phase extraction (SPE) cartridges, liquid-liquid extraction solvents, or protein precipitation reagents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of azelnidipine and Azelnidipine-d7 by dissolving the accurately weighed compounds in methanol.[3]

  • Working Standard Solutions: Prepare serial dilutions of the azelnidipine stock solution with a methanol/water (50/50, v/v) mixture to create working standard solutions for calibration curve and quality control samples.[3]

  • Internal Standard Working Solution: Dilute the Azelnidipine-d7 stock solution with the same diluent to a final concentration of 20 ng/mL.[3]

Sample Preparation (Solid-Phase Extraction)
  • Pipette 200 µL of human plasma into a clean tube.

  • Add a specified volume of the Azelnidipine-d7 working solution (e.g., 20 µL of 20 ng/mL).

  • Vortex mix the samples.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent mixture to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

Table 4: Chromatographic and Mass Spectrometric Parameters

ParameterCondition
Chromatography
ColumnC18 column (e.g., 50 x 3 mm, 5 µm)[6]
Mobile PhaseA: 10 mM Ammonium formate in water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[6]
Flow Rate0.5 mL/min[6]
Injection Volume5 - 20 µL
Column Temperature35 - 40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAzelnidipine: m/z 583.3 → 167.2Azelnidipine-d7: m/z 590.3 → 167.2 (projected)
Collision EnergyOptimized for each transition
Dwell Time100 - 200 ms

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add Azelnidipine-d7 (IS) plasma->add_is vortex1 Vortex Mix add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute Analyte and IS spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Azelnidipine calibration->quantification

Bioanalytical Workflow for Azelnidipine

logical_relationship azelnidipine Azelnidipine (Analyte) sample_processing Sample Processing (Extraction, etc.) azelnidipine->sample_processing Subject to variability azelnidipine_d7 Azelnidipine-d7 (Internal Standard) azelnidipine_d7->sample_processing Compensates for variability lc_ms_analysis LC-MS/MS Analysis sample_processing->lc_ms_analysis peak_area_ratio Peak Area Ratio (Azelnidipine / Azelnidipine-d7) lc_ms_analysis->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve Interpolated against concentration Accurate Concentration of Azelnidipine calibration_curve->concentration Determines

Role of Internal Standard in Quantification

References

Application Note: High-Throughput Analysis of Azelnidipine in Human Plasma using LC-MS/MS with Azelnidipine D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Azelnidipine in human plasma. Azelnidipine, a dihydropyridine calcium channel blocker, is used in the management of hypertension.[1][2] This protocol employs a stable isotope-labeled internal standard, Azelnidipine D7, to ensure high accuracy and precision. The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid chromatographic separation and detection by tandem mass spectrometry. The validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Azelnidipine is a third-generation calcium channel blocker that exerts its antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a gradual reduction in blood pressure.[1][3] Unlike some other calcium channel blockers, Azelnidipine has the advantage of causing minimal reflex tachycardia.[3] Accurate and reliable measurement of Azelnidipine concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical studies.

This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of Azelnidipine in human plasma. The use of this compound as an internal standard (IS) compensates for potential variability during sample preparation and analysis, thereby enhancing the method's reliability. The protocol outlined below is designed for high-throughput analysis without compromising data quality.

Experimental

Materials and Reagents
  • Azelnidipine (Reference Standard)

  • This compound (Internal Standard)[4]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Formate

  • Ultrapure Water

  • Human Plasma (with K2EDTA as anticoagulant)[4]

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

Instrumentation
  • Liquid Chromatography system (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • C18 analytical column (e.g., 5 µm, 100 x 4.6 mm)[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of Azelnidipine and this compound in methanol.[4]

  • Working Standard Solutions:

    • Prepare working standard solutions of Azelnidipine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 0.100 to 40.070 ng/mL.[4]

  • Internal Standard Working Solution (20 ng/mL):

    • Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 20 ng/mL.[4]

Protocol for Plasma Sample Analysis

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

  • Spiking of Internal Standard:

    • To 200 µL of each plasma sample, add a specified volume of the this compound internal standard working solution (e.g., 25 µL of 20 ng/mL IS solution).

    • Vortex briefly.

  • Solid-Phase Extraction (SPE): [4]

    • Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).

    • Elute Azelnidipine and this compound with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a specific volume of the mobile phase (e.g., 200 µL).

    • Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject a specified volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.

ParameterCondition
LC Column C18 (e.g., 5 µm, 100 x 4.6 mm)[4]
Mobile Phase Acetonitrile / 5mM Ammonium Formate, pH 3.0 (80:20, v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 5-10 µL
Column Temperature Ambient or controlled (e.g., 40°C)
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)[5]
MRM Transitions Azelnidipine: m/z 583.3 → 167.2[4][5]
This compound: m/z 590.3 → 167.2 (inferred)

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method based on published data for Azelnidipine analysis.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range0.100 – 40.070 ng/mL[4]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.100 ng/mL[4]

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (LQC)< 15%< 15%85-115%
Medium QC (MQC)< 15%< 15%85-115%
High QC (HQC)< 15%< 15%85-115%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Azelnidipine> 85%Minimal and compensated by IS
This compound> 85%N/A

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-Extraction Processing cluster_analysis Analysis plasma Plasma Sample (200 µL) is Spike with this compound IS plasma->is vortex1 Vortex is->vortex1 condition Condition SPE Cartridge vortex1->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject data Data Acquisition and Analysis inject->data

Caption: Workflow for Azelnidipine analysis in plasma.

Mechanism of Action and Metabolism

G cluster_moa Mechanism of Action cluster_metabolism Metabolism Azelnidipine Azelnidipine CaChannel L-type Calcium Channels in Vascular Smooth Muscle Azelnidipine->CaChannel blocks CaInflux Calcium Influx Inhibition Azelnidipine->CaInflux CaChannel->CaInflux Vasodilation Vasodilation CaInflux->Vasodilation BP Decreased Blood Pressure Vasodilation->BP Azelnidipine_met Azelnidipine Metabolites Inactive Metabolites Azelnidipine_met->Metabolites metabolized by CYP3A4 CYP3A4 (Liver) CYP3A4->Metabolites

Caption: Azelnidipine's mechanism and metabolism.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantification of Azelnidipine in human plasma. The protocol, utilizing this compound as an internal standard and a solid-phase extraction for sample cleanup, demonstrates excellent performance in terms of linearity, precision, and accuracy. This method is well-suited for supporting clinical and preclinical studies that require the measurement of Azelnidipine concentrations in biological matrices.

References

Application Notes and Protocols for Azelnidipine D7 Solution Preparation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension. For quantitative analysis of Azelnidipine in biological matrices using mass spectrometry, a stable isotope-labeled internal standard, such as Azelnidipine D7, is crucial for accurate and reproducible results. This document provides a detailed protocol for the preparation of this compound solutions for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of this compound as an internal standard in mass spectrometry.

ParameterValueReference
Stock Solution Concentration 1 mg/mL[1]
Working Solution Concentration 20 ng/mL[1]
Solvent for Stock Solution Methanol[1]
Solvent for Working Solution Methanol/Water (50/50, v/v)[1]
Storage of Working Solutions 2-8 °C[1]
Mass Transition (m/z) 590.3 → 167.2 (protonated molecule)This is a predicted value based on the structure of this compound and common fragmentation patterns. The exact m/z may vary slightly depending on the instrument and conditions.

Experimental Protocols

This section details the step-by-step methodology for the preparation of this compound stock and working solutions for use as an internal standard in LC-MS/MS analysis.

Materials and Equipment
  • This compound (≥98% purity)

  • Methanol (HPLC grade or higher)

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder into a 1 mL volumetric flask.

  • Solvent Addition: Add a small amount of methanol to the flask to dissolve the powder. Vortex and sonicate briefly to ensure complete dissolution.

  • Volume Adjustment: Once completely dissolved, bring the solution to the 1 mL mark with methanol.

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C for long-term stability. A product data sheet suggests that the solid form is stable for at least 4 years at -20°C[2].

Protocol 2: Preparation of this compound Working Solution (20 ng/mL)
  • Dilution Calculation: To prepare a 20 ng/mL working solution from a 1 mg/mL stock solution, a 1:50,000 dilution is required. This is best achieved through serial dilutions.

  • Intermediate Dilution (e.g., 1 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol/water (50/50, v/v). This results in a 1 µg/mL intermediate solution.

  • Final Working Solution (20 ng/mL):

    • Pipette 200 µL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol/water (50/50, v/v).

  • Homogenization: Vortex the final working solution thoroughly.

  • Storage: Store the working solution in a labeled amber glass vial at 2-8°C[1]. It is recommended to prepare fresh working solutions regularly for optimal performance.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation (20 ng/mL) weigh Weigh 1 mg this compound dissolve Dissolve in Methanol weigh->dissolve volume_stock Adjust volume to 1 mL dissolve->volume_stock store_stock Store at -20°C volume_stock->store_stock intermediate Prepare 1 µg/mL Intermediate Solution store_stock->intermediate Use for dilution final_dilution Dilute to 20 ng/mL with Methanol/Water (50/50) intermediate->final_dilution store_working Store at 2-8°C final_dilution->store_working

Workflow for this compound Solution Preparation

Metabolic Pathway of Azelnidipine

Azelnidipine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4[3][4][5]. The main metabolic transformation is the aromatization of the dihydropyridine ring, leading to an inactive pyridine metabolite (M-1)[6].

G Azelnidipine Azelnidipine Metabolite Inactive Pyridine Metabolite (M-1) Azelnidipine->Metabolite Aromatization CYP3A4 CYP3A4 (Liver) CYP3A4->Azelnidipine Metabolizes

Metabolic Pathway of Azelnidipine via CYP3A4

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Azelnidipine using Azelnidipine D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Azelnidipine in plasma samples. The method employs Azelnidipine D7 as an internal standard (IS) to ensure high accuracy and precision. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] Accurate and precise quantification of Azelnidipine in biological matrices is crucial for clinical and pharmaceutical development. This document provides a detailed protocol for an HPLC method with UV detection, which has been developed and validated for this purpose. The use of a deuterated internal standard, this compound, minimizes variability due to sample preparation and instrument response.

Experimental

Materials and Reagents
  • Azelnidipine (Reference Standard)

  • This compound (Internal Standard)[2]

  • HPLC grade methanol[3]

  • HPLC grade acetonitrile[4][5][6][7]

  • HPLC grade water[3][4][5][6][7]

  • Formic acid[2]

  • Ammonium formate[2]

  • Human plasma (K2EDTA as anticoagulant)[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.

ParameterCondition
HPLC System Shimadzu HPLC model with LC10AD Pump and SPD-10A UV-Detector or equivalent
Column Hypurity C18, 5µm, 100 x 4.6 mm[2]
Mobile Phase Acetonitrile: 5mM Ammonium Formate (pH 3.00 with formic acid) (80:20, v/v)[2]
Flow Rate 1.0 mL/min[2][6]
Injection Volume 20 µL
Column Temperature 40 ± 5 °C[2]
UV Detection 254 nm[8][9]
Run Time Approximately 10 minutes
Standard and Sample Preparation

Stock Solutions:

  • Prepare a stock solution of Azelnidipine (1 mg/mL) by dissolving the accurately weighed standard in methanol.[2]

  • Prepare a stock solution of this compound (1 mg/mL) in the same manner.[2]

Working Standard Solutions:

  • Prepare serial dilutions of the Azelnidipine stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions with concentrations ranging from 0.1 to 40 ng/mL.[2]

  • Prepare a working solution of the internal standard (this compound) at a concentration of 20 ng/mL in the same diluent.[2]

Sample Preparation (Solid-Phase Extraction - SPE):

  • To 200 µL of plasma, add 20 µL of the internal standard working solution (20 ng/mL this compound).

  • Vortex for 30 seconds.

  • Load the mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method Validation Summary

The method should be validated according to ICH guidelines.[8] The following table summarizes typical validation parameters for such a method.

Validation ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.999 over the concentration range
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within 85-115% of the nominal concentration (80-120% at LLOQ)
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Recovery Consistent and reproducible
Specificity No interference from endogenous plasma components at the retention times of the analytes

Results and Discussion

Under the described chromatographic conditions, Azelnidipine and this compound are well-separated from endogenous plasma components. A typical retention time for Azelnidipine is around 6 minutes. The use of this compound as an internal standard effectively corrects for variations in sample preparation and instrument response, leading to high precision and accuracy.

The linearity of the method is expected to be excellent over the specified concentration range. The precision, expressed as the relative standard deviation (RSD), should be well within the accepted limits for bioanalytical methods. The accuracy, determined by comparing the measured concentration to the nominal concentration, should also meet the acceptance criteria.

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample (200 µL) is_add Add Internal Standard (this compound) plasma->is_add vortex1 Vortex is_add->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elution spe->elute evap Evaporation elute->evap recon Reconstitution evap->recon hplc HPLC Injection (20 µL) recon->hplc column C18 Column Separation hplc->column uv UV Detection (254 nm) column->uv data Data Acquisition & Processing uv->data

Caption: Experimental workflow for the HPLC analysis of Azelnidipine.

Logical_Relationship cluster_output Outcome Sample_Preparation Sample Preparation (SPE) Chromatography HPLC Separation Detection UV Detection Linearity Linearity Chromatography->Linearity Precision Precision Chromatography->Precision Accuracy Accuracy Chromatography->Accuracy Specificity Specificity Detection->Specificity Quantitative_Results Accurate & Precise Quantification Linearity->Quantitative_Results Precision->Quantitative_Results Accuracy->Quantitative_Results Specificity->Quantitative_Results

Caption: Logical relationship between methodology, validation, and outcome.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantification of Azelnidipine in plasma samples. The use of this compound as an internal standard ensures the accuracy and precision required for demanding applications in research and clinical settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this method.

References

Application Notes and Protocols for Tandem Mass Spectrometry Detection of Azelnidipine-D7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Azelnidipine and its deuterated internal standard, Azelnidipine-D7, using tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established and validated methods to ensure reliable and reproducible results in research and drug development settings.

Introduction

Azelnidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate quantification of Azelnidipine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Azelnidipine-D7, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision of the analytical method. This document outlines the key parameters and procedures for the successful implementation of an LC-MS/MS assay for Azelnidipine utilizing Azelnidipine-D7.

Tandem Mass Spectrometry (MS/MS) Settings

The following table summarizes the optimized multiple reaction monitoring (MRM) parameters for the detection of Azelnidipine and Azelnidipine-D7. These settings are a robust starting point for method development and can be further optimized based on the specific instrumentation used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Azelnidipine583.3167.29040
Azelnidipine-D7590.4167.190 (typical)40 (typical)

Note: The Declustering Potential and Collision Energy for Azelnidipine-D7 are typical starting points and may require minor optimization. Often, the same parameters as the unlabeled analyte provide a good response.

Liquid Chromatography (LC) Methodologies

Several LC methods have been successfully employed for the separation of Azelnidipine. The choice of the specific method may depend on the sample matrix and available instrumentation.

Method 1: Isocratic Elution

  • Column: C18 (e.g., Hypurity 5µ, 100 x 4.6 mm)[1]

  • Mobile Phase: Acetonitrile / 5mM Ammonium Formate (pH 3.0 with formic acid) (80:20, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40°C[1]

  • Injection Volume: 15 µL[1]

Method 2: Gradient Elution

  • Column: C18 (e.g., Phenomenex Kinetex 50x3mm, 5µ)

  • Mobile Phase A: Milli-Q water with 10mM Ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Gradient Program: A gradient program should be developed to ensure optimal separation from matrix components.

Experimental Protocols

Standard and Sample Preparation

Stock Solutions:

  • Prepare individual stock solutions of Azelnidipine and Azelnidipine-D7 in methanol at a concentration of 1 mg/mL.

  • Store stock solutions at 2-8°C.

Working Standard Solutions:

  • Prepare working standard solutions of Azelnidipine by serial dilution of the stock solution with a suitable solvent (e.g., methanol/water 50/50 v/v) to create a calibration curve ranging from approximately 0.1 to 40 ng/mL.[1]

  • Prepare a working solution of the internal standard, Azelnidipine-D7, at a fixed concentration (e.g., 20 ng/mL) in the same diluent.[1]

Sample Preparation from Plasma:

Three common extraction techniques can be utilized for plasma samples:

a) Solid-Phase Extraction (SPE) - Recommended for cleaner extracts

  • To 200 µL of plasma, add the internal standard working solution.

  • Precondition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b) Protein Precipitation (PPT) - A simpler, faster alternative

  • To a volume of plasma, add 3 volumes of cold acetonitrile containing the internal standard.

  • Vortex mix for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

c) Liquid-Liquid Extraction (LLE)

  • To 1 mL of plasma, add the internal standard and a suitable extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex mix thoroughly and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared samples, calibration standards, and quality control samples.

  • Acquire data using the MRM parameters specified in the table above.

  • Process the data using the appropriate software to generate a calibration curve and quantify the concentration of Azelnidipine in the unknown samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Azelnidipine-D7 (IS) Plasma->IS Extraction Extraction (SPE, PPT, or LLE) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Ionization & Fragmentation) LC->MS Detector Detector (MRM Detection) MS->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Azelnidipine Calibration->Quantification Mass_Spectrometry_Parameters Azel_Precursor Precursor Ion (m/z 583.3) Azel_Product Product Ion (m/z 167.2) Azel_Precursor->Azel_Product Collision Energy (40 eV) Q1 Quadrupole 1 (Precursor Selection) AzelD7_Precursor Precursor Ion (m/z 590.4) AzelD7_Product Product Ion (m/z 167.1) AzelD7_Precursor->AzelD7_Product Collision Energy (40 eV, typical) IonSource Electrospray Ionization (Positive Mode) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Selection) Q2->Q3

References

Application Notes and Protocols for Azelnidipine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction and quantification of azelnidipine from biological matrices, primarily human plasma. The methodologies are intended for researchers, scientists, and professionals involved in drug development and bioanalysis.

Introduction

Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] Accurate and reliable quantification of azelnidipine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on factors such as the required sensitivity, sample volume, and available instrumentation. Below is a summary of quantitative data from various studies employing different techniques.

TechniqueMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Analytical MethodReference
Protein Precipitation Human Plasma0.01250.0125 - 25Not ReportedHPLC-MS/MS[2]
Liquid-Liquid Extraction Human Plasma0.050.05 - 40Not ReportedLC-ESI-MS[3]
Liquid-Liquid Extraction Human Plasma0.50.5 - 4068.8 - 78.6LC/ESI-MS/MS[4]
Liquid-Liquid Extraction Human Plasma0.5 (for AZP)0.5 - 12 (for AZP)85 (for AZP)RP-HPLC[5]
Solid-Phase Extraction Human Plasma0.1000.100 – 40.070Not ReportedLC-MS/MS[6]

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It is particularly suitable for high-throughput analysis.

Principle: A water-miscible organic solvent is added to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.

Protocol:

  • To 100 µL of plasma sample in a clean microcentrifuge tube, add a specific volume of internal standard (IS) solution.

  • Add 250 µL of cold acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for 5 seconds to ensure thorough mixing.[7]

  • Centrifuge the tubes at 14,800 rpm for 2 minutes.[7]

  • Carefully transfer the supernatant to a new tube or vial.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[7]

Workflow for Protein Precipitation:

plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precipitant Add Acetonitrile (250 µL) is->precipitant vortex1 Vortex (5s) precipitant->vortex1 centrifuge Centrifuge (14,800 rpm, 2 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Workflow for the protein precipitation method.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases.

Principle: An organic solvent, immiscible with the aqueous plasma sample, is used to extract the analyte. The choice of solvent is critical for achieving high recovery and selectivity.

Protocol:

  • Take 1.0 mL of plasma sample in a glass tube.

  • Adjust the sample to a basic pH using 0.1 M sodium hydroxide solution.[3]

  • Add 5 mL of an extraction solvent mixture of cyclohexane and diethyl ether (1:1, v/v).[3]

  • Vortex the mixture for a specified time (e.g., 2 minutes) to facilitate extraction.

  • Centrifuge at a moderate speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Workflow for Liquid-Liquid Extraction:

plasma Plasma Sample (1.0 mL) ph_adjust Adjust to Basic pH plasma->ph_adjust solvent Add Extraction Solvent (5 mL) ph_adjust->solvent vortex Vortex (2 min) solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Workflow for the liquid-liquid extraction method.

Solid-Phase Extraction (SPE)

SPE provides a more selective and cleaner sample extract compared to PPT and LLE, often resulting in lower matrix effects in mass spectrometry-based assays.

Principle: The analyte is retained on a solid sorbent packed in a cartridge while the interfering substances are washed away. The analyte is then eluted with a small volume of an appropriate solvent.

Protocol:

  • Condition a Strata-X polymeric reversed-phase SPE cartridge (30 mg/1mL) with 1 mL of methanol followed by 1 mL of water.[6]

  • To 200 µL of plasma, add 50 µL of the internal standard working solution and vortex for 5 seconds.[6]

  • Add 200 µL of 1% formic acid as an extraction buffer and vortex for 10 seconds.[6]

  • Load the entire sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.

  • Dry the cartridge under vacuum for a short period.

  • Elute azelnidipine with a suitable elution solvent (e.g., 1 mL of methanol).

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Workflow for Solid-Phase Extraction:

condition Condition SPE Cartridge load Load Sample onto Cartridge condition->load prepare_sample Prepare Plasma Sample prepare_sample->load wash Wash Cartridge load->wash elute Elute Azelnidipine wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute Residue evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Workflow for the solid-phase extraction method.

Azelnidipine Mechanism of Action: L-Type Calcium Channel Blockade

Azelnidipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells.[8] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.[8]

Signaling Pathway:

azelnidipine Azelnidipine l_type_channel L-Type Ca2+ Channel azelnidipine->l_type_channel Blocks vasodilation Vasodilation azelnidipine->vasodilation Leads to ca_influx Ca2+ Influx ca_calmodulin Ca2+-Calmodulin Complex ca_influx->ca_calmodulin mlck_activation MLCK Activation ca_calmodulin->mlck_activation myosin_phosphorylation Myosin Light Chain Phosphorylation mlck_activation->myosin_phosphorylation vasoconstriction Vasoconstriction myosin_phosphorylation->vasoconstriction

Azelnidipine's mechanism of action via L-type calcium channel blockade.

References

Method Development for the Quantification of Azelnidipine in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of azelnidipine, a dihydropyridine calcium channel blocker, in biological matrices. The methodologies described herein are essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a range of sensitivity and selectivity to suit various research needs. Protocols for sample preparation, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are detailed to ensure optimal recovery and minimal matrix effects.

Introduction to Azelnidipine Analysis

Azelnidipine is a potent antihypertensive agent that requires sensitive and reliable analytical methods for its quantification in biological fluids such as plasma, blood, and urine.[1] Due to its therapeutic importance, numerous analytical methods have been developed and validated to support drug development and clinical research.[2] This document consolidates information from various studies to provide comprehensive protocols and performance data. Azelnidipine is a light yellow to yellow crystalline powder, insoluble in water, slightly soluble in methanol, and freely soluble in acetone and acetic acid.[3] Its molecular formula is C₃₃H₃₄N₄O₆ and the molecular weight is 582.646 g/mol .[3]

Analytical Methodologies

The choice of analytical technique for azelnidipine quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.

LC-MS/MS: The Gold Standard

For high sensitivity and selectivity, particularly for pharmacokinetic studies where plasma concentrations can be very low, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5]

HPLC-UV: A Robust Alternative

For studies where higher concentrations are expected or for cost-effective routine analysis, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a suitable and robust alternative.[6][7]

Experimental Protocols

The following sections provide detailed protocols for sample preparation and chromatographic analysis based on established methods.

Sample Preparation Protocols

Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest.

This is a simple and rapid method suitable for high-throughput analysis.[4][8]

Protocol:

  • To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the chromatographic system.

LLE offers a cleaner extract compared to PPT, reducing matrix effects.[6][9]

Protocol:

  • To 500 µL of plasma sample in a glass tube, add 50 µL of an internal standard solution.

  • Add 100 µL of 0.1 M sodium hydroxide to basify the sample.[9]

  • Add 3 mL of an extraction solvent (e.g., a mixture of cyclohexane and diethyl ether (1:1, v/v)).[9]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

SPE provides the cleanest extracts and can be automated for high-throughput applications.[10]

Protocol:

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 500 µL of the plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the chromatographic system.

Chromatographic Conditions

The following tables summarize typical chromatographic conditions for both LC-MS/MS and HPLC-UV methods.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
Column C18 Phenomenex Kinetex (50 x 3 mm, 5 µm)[5][8]
Mobile Phase Gradient of 0.1% Formic Acid in Acetonitrile and 10mM Ammonium acetate in Milli-Q water[5][8]
Flow Rate 0.5 mL/min[5][8]
Injection Volume 10 µL
Run Time 7.0 minutes[5][8]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
MRM Transitions Azelnidipine: m/z 583.3 → 167.2; Internal Standard (Telmisartan): m/z 515.3 → 497.2[4]

Table 2: HPLC-UV Method Parameters

ParameterCondition
Column BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile: Water (pH 3 adjusted with ortho-phosphoric acid) (60:40 v/v)[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL[6]
Detection Wavelength 256 nm[6]
Run Time Approximately 12 minutes

Method Validation Summary

Analytical methods for bioanalysis must be validated according to regulatory guidelines (e.g., USFDA, EMA). The following table summarizes typical validation parameters reported for azelnidipine assays.

Table 3: Summary of Method Validation Parameters

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.0125 - 25 ng/mL[4]0.5 - 12 µg/mL[6]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[9]0.5 µg/mL[6]
Intra-day Precision (%RSD) 1.78 - 8.09%[4]< 2%
Inter-day Precision (%RSD) 3.30 - 7.01%[4]< 2%
Accuracy/Recovery High, within ±15% of nominal values[5]98 - 102%[7]
Internal Standard Telmisartan[4], Metoprolol[5][8], Nicardipine[9]Varies

Visualizations

The following diagrams illustrate the experimental workflows for azelnidipine analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Choose Method LLE Liquid-Liquid Extraction (Organic Solvent) Plasma->LLE Choose Method SPE Solid-Phase Extraction (C18 Cartridge) Plasma->SPE Choose Method LCMS LC-MS/MS System PPT->LCMS HPLC HPLC-UV System LLE->HPLC SPE->LCMS Quant Quantification LCMS->Quant HPLC->Quant G cluster_ppt Protein Precipitation Workflow s1 Plasma Sample (200 µL) s2 Add Acetonitrile (400 µL) s1->s2 s3 Vortex (1 min) s2->s3 s4 Centrifuge (10,000 rpm, 10 min) s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute in Mobile Phase s6->s7 s8 Inject into LC-MS/MS s7->s8 G cluster_lle Liquid-Liquid Extraction Workflow l1 Plasma Sample (500 µL) l2 Add Internal Standard & NaOH l1->l2 l3 Add Extraction Solvent l2->l3 l4 Vortex (5 min) l3->l4 l5 Centrifuge (4,000 rpm, 10 min) l4->l5 l6 Collect Organic Layer l5->l6 l7 Evaporate to Dryness l6->l7 l8 Reconstitute in Mobile Phase l7->l8 l9 Inject into HPLC-UV l8->l9

References

Troubleshooting & Optimization

Improving precision in azelnidipine quantification using a stable isotope

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a stable isotope-labeled internal standard for the precise quantification of azelnidipine.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled (SIL) internal standard for azelnidipine quantification?

Using a stable isotope-labeled internal standard (IS) is highly recommended for quantitative bioanalysis to achieve high precision, accuracy, and robustness.[1] A SIL IS, such as azelnidipine-d7, has a chemical structure nearly identical to the analyte (azelnidipine) but with a different mass. This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization. Consequently, the SIL IS effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible quantification.[1]

Q2: What are the key advantages of LC-MS/MS for azelnidipine quantification compared to other methods like HPLC-UV?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.[2][3] This is crucial when measuring the low concentrations of azelnidipine typically found in biological matrices like human plasma.[4][5] LC-MS/MS can differentiate azelnidipine from other co-eluting compounds and metabolites, reducing the risk of interference and improving the accuracy of the results.[3] Several validated LC-MS/MS methods have been developed for azelnidipine, demonstrating excellent sensitivity with lower limits of quantification (LLOQ) in the low ng/mL range.[4][5][6]

Q3: What are the typical sample preparation techniques for extracting azelnidipine from plasma?

Commonly used sample preparation techniques for azelnidipine in plasma include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[4][5] The supernatant containing azelnidipine is then collected for analysis.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting azelnidipine from the aqueous plasma sample into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner sample by passing the plasma through a solid sorbent that retains azelnidipine, which is then eluted with a suitable solvent.[7] This method is effective in removing interfering substances.[8]

The choice of method depends on the required sample cleanliness, throughput, and the complexity of the biological matrix.

Troubleshooting Guides

Issue 1: High Variability in Quantification Results

Symptoms:

  • Inconsistent peak area ratios between azelnidipine and the stable isotope-labeled internal standard across replicate injections of the same sample.

  • Poor precision (%CV > 15%) for quality control (QC) samples.[4]

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Review the sample preparation protocol for any inconsistencies. Ensure accurate and consistent pipetting of plasma, internal standard, and extraction solvents.
Matrix Effects Matrix components can suppress or enhance the ionization of the analyte and/or internal standard. Evaluate matrix effects by comparing the response of the analyte in the presence and absence of the matrix. If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., switching from protein precipitation to solid-phase extraction) or adjusting the chromatographic conditions to separate the analyte from interfering matrix components.
Instability of Azelnidipine Azelnidipine may be unstable under certain conditions.[9] Evaluate the stability of azelnidipine in the biological matrix at different storage temperatures and during the entire analytical process (bench-top, freeze-thaw, and post-preparative stability).[5] Ensure samples are processed and stored under conditions that minimize degradation.
Suboptimal LC-MS/MS Conditions Re-optimize the mass spectrometer parameters, including the precursor and product ion transitions, collision energy, and ion source settings for both azelnidipine and the internal standard. Ensure the chromatographic method provides adequate separation and peak shape.

Issue 2: Poor Peak Shape or Low Signal Intensity

Symptoms:

  • Tailing, fronting, or broad peaks for azelnidipine and/or the internal standard.

  • Low signal-to-noise ratio, making it difficult to achieve the desired lower limit of quantification (LLOQ).

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Chromatographic Issues Inspect the LC column for degradation or contamination. A guard column can help protect the analytical column. Optimize the mobile phase composition, pH, and gradient to improve peak shape. Ensure the mobile phase is properly degassed.
Ion Suppression Co-eluting matrix components can suppress the ionization of azelnidipine. Infuse a constant concentration of azelnidipine post-column while injecting a blank, extracted matrix sample to identify regions of ion suppression. Adjust the chromatography to move the azelnidipine peak away from these regions.
Sample Overload Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or diluting the sample.
Improper Sample pH The pH of the final sample extract can affect peak shape. Ensure the pH is compatible with the mobile phase.

Quantitative Data Summary

The following tables summarize typical validation parameters for azelnidipine quantification by LC-MS/MS.

Table 1: Linearity and Sensitivity of Azelnidipine Quantification

Method Linearity Range (ng/mL) LLOQ (ng/mL) LOD (ng/mL) Reference
LC-MS/MS1.06 - 681.06250.53125[4][6]
LC-MS/MS0.0125 - 250.0125Not Reported[5]
LC-MS/MS0.100 - 40.0700.100Not Reported[7]
RP-HPLC10 - 200 µg/mL0.637 µg/mL0.2 µg/mL[10]
RP-HPLC0.5 - 12 µg/mLNot ReportedNot Reported

Table 2: Accuracy and Precision of Azelnidipine Quantification

Method Concentration Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%) Reference
LC-MS/MSLLOQ, Low, Medium, High QC3.30 - 7.011.78 - 8.09Not Reported[5]
LC-MS/MSLLOQ5.88 - 8.53Not Reported96.18 - 103.71[4]
LC-MS/MSLLOQ, Low, Medium, High QC0.84 - 2.78 (for LLOQ: 5.66)Not Reported93.90 - 99.05 (for LLOQ: 85.20)[7]

Experimental Protocols

Protocol 1: Azelnidipine Quantification in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol is a generalized procedure based on published methods.[4][5][7]

1. Materials and Reagents:

  • Azelnidipine reference standard

  • Azelnidipine stable isotope-labeled internal standard (e.g., Azelnidipine-d7)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate or ammonium acetate (LC-MS grade)

  • Ultrapure water

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing a known concentration of the SIL IS in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water with 10 mM Ammonium Acetate.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Gradient: A suitable gradient to ensure separation of azelnidipine from potential interferences.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • MRM Transitions:

    • Azelnidipine: m/z 583.3 → 167.2[5]

    • Azelnidipine-d7 (example): Monitor a specific transition for the deuterated IS.

4. Data Analysis:

  • Quantify azelnidipine by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of azelnidipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Stable Isotope IS Plasma->Add_IS PPT Protein Precipitation Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for Azelnidipine Quantification.

Troubleshooting_Guide Start High Variability in Results Check_Prep Review Sample Prep Protocol Start->Check_Prep Check_Matrix Evaluate Matrix Effects Start->Check_Matrix Check_Stability Assess Analyte Stability Start->Check_Stability Check_LCMS Optimize LC-MS/MS Method Start->Check_LCMS Solution_Prep Ensure Consistent Pipetting Check_Prep->Solution_Prep Solution_Matrix Improve Sample Cleanup Check_Matrix->Solution_Matrix Solution_Stability Optimize Storage/Handling Check_Stability->Solution_Stability Solution_LCMS Re-optimize Parameters Check_LCMS->Solution_LCMS

Caption: Troubleshooting High Variability.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Azelnidipine D7 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Azelnidipine D7 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common peak shape abnormalities such as peak tailing, fronting, splitting, and broadening, providing potential causes and systematic solutions tailored for this compound analysis.

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can lead to inaccurate integration and reduced resolution.[1][2]

Potential Causes & Solutions:

  • Secondary Interactions with Residual Silanols: Azelnidipine has basic properties (pKa ≈ 7.89), which can cause interactions with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1] This is a very common cause of peak tailing for basic compounds.[1]

    • Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of Azelnidipine (i.e., pH < 5.9).[3] This will ensure the analyte is in its protonated, ionized form, minimizing secondary interactions. Use a suitable buffer to maintain a consistent pH.[3]

    • Solution 2: Use an End-Capped Column: Employ a column with high-quality end-capping to minimize the number of accessible silanol groups.[1]

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing.[3] Column deterioration over time can also expose more active silanol groups.[1]

    • Solution 1: Column Washing: Flush the column with a strong solvent to remove contaminants.[1][4] If a guard column is used, replace it.[5]

    • Solution 2: Backflush the Column: If the column manufacturer allows, reverse the column direction and flush with a strong solvent.[4][6]

    • Solution 3: Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[1]

    • Solution: Reduce Sample Concentration: Decrease the concentration of this compound in your sample or reduce the injection volume.[3]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Minimize Tubing: Use shorter, narrower internal diameter tubing where possible.[7]

Below is a troubleshooting workflow for peak tailing:

G cluster_0 start Peak Tailing Observed check_pH Is Mobile Phase pH 2 units below pKa (~7.89)? start->check_pH adjust_pH Adjust pH to < 5.9 and use buffer check_pH->adjust_pH No check_overload Is Sample Overloaded? check_pH->check_overload Yes end_good Peak Shape Improved adjust_pH->end_good reduce_conc Decrease concentration or injection volume check_overload->reduce_conc Yes check_column Inspect Column Health check_overload->check_column No reduce_conc->end_good wash_column Wash/Backflush Column Replace Guard Column check_column->wash_column Contaminated? replace_column Replace Column check_column->replace_column Damaged? wash_column->end_good replace_column->end_good

Fig 1. Troubleshooting workflow for this compound peak tailing.
Q2: Why is my this compound peak fronting?

Peak fronting, where the first half of the peak is broader than the second, often resembles a shark fin.[4] This can be caused by several factors, including sample overload and solvent effects.

Potential Causes & Solutions:

  • Sample Overload: Injecting a highly concentrated sample can lead to fronting.[3]

    • Solution: Dilute the Sample: Reduce the amount of this compound injected onto the column by diluting the sample or decreasing the injection volume.[3][7]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.[3]

    • Solution: Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.[4] If this is not feasible due to solubility issues, use a solvent that is weaker than the mobile phase. Azelnidipine is practically insoluble in water, so a purely aqueous solvent is not an option.[8] A small amount of organic solvent may be necessary, but it should be minimized.

  • Column Collapse or Void: A void at the head of the column or a collapse of the packed bed can lead to an uneven flow path and peak distortion, including fronting.[4]

    • Solution: Replace the Column: This issue is typically not reversible and requires replacing the column. To prevent this, operate the column within the manufacturer's recommended pH and pressure ranges.[4]

Q3: My this compound peak is split or has a shoulder. What should I do?

Split peaks can appear as two distinct peaks or as a shoulder on the main peak. This can be due to chemical or physical issues.[1][3]

Potential Causes & Solutions:

  • Partially Blocked Column Frit: If the inlet frit of the column is partially blocked, the sample will not be introduced onto the column as a uniform band, causing peak splitting.[4]

    • Solution 1: Backflush the Column: Reverse the column and flush it with a strong solvent to dislodge any particulate matter.[4]

    • Solution 2: Use In-line Filters: Employ in-line filters and guard columns to protect the analytical column from particulates.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent significantly different from the mobile phase can cause the sample to precipitate at the column inlet or lead to poor peak shape.[3]

    • Solution: Match Sample Solvent to Mobile Phase: As much as possible, dissolve the sample in the mobile phase.[3][4]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of Azelnidipine (pKa ≈ 7.89), the analyte can exist in both its ionized and non-ionized forms, potentially leading to peak splitting or broadening.[3]

    • Solution: Adjust and Buffer pH: Adjust the mobile phase pH to be at least 2 units away from the pKa and use an appropriate buffer to maintain a stable pH.[3]

  • Column Void: A void at the head of the column can create two different flow paths for the analyte, resulting in a split peak.[1]

    • Solution: Replace the Column: A column with a void typically needs to be replaced.

Below is a decision tree for troubleshooting split peaks:

G cluster_1 cluster_physical Physical Issues cluster_chemical Chemical Issues start Split Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks check_frit Check for Blocked Frit or Column Void check_all_peaks->check_frit Yes check_solvent Is sample solvent incompatible? check_all_peaks->check_solvent No action_frit Backflush or Replace Column check_frit->action_frit action_solvent Dissolve sample in mobile phase check_solvent->action_solvent check_pH Is mobile phase pH close to pKa? check_solvent->check_pH No action_pH Adjust and buffer pH check_pH->action_pH

Fig 2. Decision tree for troubleshooting split peaks.
Q4: My this compound peak is broader than usual. What could be the cause?

Peak broadening results in decreased sensitivity and resolution. It can be caused by a variety of issues within the HPLC system.[1][2]

Potential Causes & Solutions:

  • Column Deterioration: Over time, the efficiency of an HPLC column decreases, leading to broader peaks.[1]

    • Solution: Replace the Column: If the column has been used extensively or with harsh mobile phases, it may need to be replaced.[1]

  • Low Flow Rate: A flow rate that is too low can increase diffusion and lead to peak broadening.[7]

    • Solution: Optimize Flow Rate: Ensure the flow rate is appropriate for the column dimensions and particle size.

  • Mobile Phase Issues: Using old or improperly prepared mobile phase can affect peak shape.[1]

    • Solution: Prepare Fresh Mobile Phase: Always use freshly prepared, filtered, and degassed HPLC-grade solvents and buffers.[1]

  • Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts and peak broadening.[2]

    • Solution: Use a Column Oven: Maintain a constant and stable column temperature using a column oven.[7][9]

Data and Protocols

Table 1: Physicochemical Properties of Azelnidipine
PropertyValueSource
Molecular FormulaC₃₃H₃₄N₄O₆
Molecular Weight582.65 g/mol
pKa~7.89
SolubilityInsoluble in water[8]
Table 2: Example HPLC Conditions for Azelnidipine Analysis from Literature
ParameterCondition 1Condition 2Condition 3
Column C18C18 (Agilent)Std Denali C18 (150x4.6mm, 5µm)
Mobile Phase Acetonitrile: Phosphate Buffer (70:30, v/v), pH 4.50.01N Na₂HPO₄: Acetonitrile (55:45, v/v)0.1% Ortho-phosphoric acid: Acetonitrile (60:40, v/v)
Flow Rate Not Specified1.0 mL/min1.0 mL/min
Detection (UV) 254 nm260 nm242 nm
Retention Time 8.56 min2.98 min2.12 min
Source [10][11]

Experimental Protocol: Column Cleaning and Regeneration

This protocol outlines a general procedure for cleaning a reversed-phase (C18) column to address issues like contamination that can cause poor peak shape. Always consult the column manufacturer's specific instructions before proceeding.

Objective: To remove strongly retained contaminants from the column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC system

Procedure:

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Initial Flush: Flush the column with your mobile phase without the buffer (e.g., if your mobile phase is Acetonitrile:Phosphate Buffer, flush with Acetonitrile:Water) for 15-20 column volumes.

  • Organic Solvent Wash: Sequentially wash the column with stronger organic solvents. A common sequence is:

    • 100% Methanol for 20 column volumes.

    • 100% Acetonitrile for 20 column volumes.

    • 100% Isopropanol for 20 column volumes.

  • Reverse Flush (Optional): If the column manufacturer permits and high backpressure is observed, reverse the column direction and repeat the organic solvent wash at a low flow rate (e.g., 0.5 mL/min).

  • Re-equilibration:

    • Flush the column with the initial mobile phase composition (with buffer) for at least 20-30 column volumes until the baseline is stable.

  • Performance Check: Inject a standard of this compound to evaluate if the peak shape has improved.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Azelnidipine D7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azelnidipine D7 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Azelnidipine and its deuterated internal standard, this compound?

A1: Published literature suggests the following MRM (Multiple Reaction Monitoring) transitions for Azelnidipine. For this compound, a plausible precursor ion is m/z 590.3 (M+H)+, based on the addition of 7 daltons to the molecular weight of Azelnidipine. The product ions for this compound would likely be similar to those of the unlabeled compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Azelnidipine583.3167.2Commonly reported transition.[1]
Azelnidipine583.3496.2Alternative transition.[2][3]
This compound590.3To be optimizedThe precursor ion is calculated based on the addition of 7 deuteriums. Product ions need to be determined experimentally. A likely product ion to start optimization is 167.2.

Q2: How do I optimize the mass spectrometry parameters for this compound?

Experimental Protocols

Protocol 1: Optimization of this compound Mass Spectrometry Parameters

Objective: To determine the optimal declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for the MRM transition of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or acetonitrile

  • A syringe pump

  • A triple quadrupole mass spectrometer

Procedure:

  • Prepare a standard solution: Prepare a 100 ng/mL solution of this compound in 50:50 methanol/water or acetonitrile/water.

  • Infuse the solution: Using a syringe pump, infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Optimize the precursor ion: In Q1, scan for the protonated molecule of this compound, which is expected at m/z 590.3.

  • Optimize the product ion: While monitoring the precursor ion at m/z 590.3, perform a product ion scan in Q3 to identify the most abundant and stable fragment ions. A good starting point would be to look for a fragment similar to that of unlabeled Azelnidipine (e.g., m/z 167.2).

  • Optimize Declustering Potential (DP):

    • Set the mass spectrometer to monitor the selected precursor and product ion pair.

    • Vary the DP in small increments (e.g., 5-10 V) over a range (e.g., 20-150 V).

    • Record the signal intensity at each DP value.

    • Plot the intensity versus DP and identify the voltage that yields the maximum signal.

  • Optimize Collision Energy (CE):

    • Set the DP to its optimized value.

    • Vary the CE in small increments (e.g., 2-5 eV) over a range (e.g., 10-60 eV).

    • Record the signal intensity at each CE value.

    • Plot the intensity versus CE to find the optimal value.

  • Optimize Cell Exit Potential (CXP):

    • Set the DP and CE to their optimized values.

    • Vary the CXP in small increments (e.g., 1-2 V) over a range (e.g., 5-20 V).

    • Record the signal intensity at each CXP value.

    • Plot the intensity versus CXP to determine the optimal setting.

  • Finalize the method: Incorporate the optimized DP, CE, and CXP values into your LC-MS/MS acquisition method.

Below is a diagram illustrating the workflow for optimizing MS parameters.

G cluster_prep Preparation cluster_infusion Infusion & Initial Scans cluster_optimization Parameter Optimization cluster_final Finalization prep_std Prepare 100 ng/mL This compound Solution infuse Infuse into MS prep_std->infuse q1_scan Q1 Scan for Precursor Ion (m/z 590.3) infuse->q1_scan product_scan Product Ion Scan in Q3 q1_scan->product_scan opt_dp Optimize Declustering Potential (DP) product_scan->opt_dp opt_ce Optimize Collision Energy (CE) opt_dp->opt_ce opt_cxp Optimize Cell Exit Potential (CXP) opt_ce->opt_cxp finalize Incorporate Optimized Parameters into LC-MS/MS Method opt_cxp->finalize

MS Parameter Optimization Workflow

Troubleshooting Guides

Issue 1: High Signal Variability or Poor Reproducibility of the this compound Internal Standard

Possible Causes and Solutions:

  • Cause: Inconsistent sample preparation.

    • Solution: Ensure precise and consistent pipetting of the internal standard solution into all samples, standards, and quality controls. Use a calibrated pipette and verify its accuracy and precision regularly.

  • Cause: Degradation of this compound.

    • Solution: Azelnidipine has been reported to be unstable in acidic and basic conditions.[2] Prepare fresh stock and working solutions of this compound regularly. Store solutions at appropriate temperatures (typically 2-8°C for short-term and -20°C or lower for long-term storage) and protect them from light.

  • Cause: Matrix effects leading to ion suppression or enhancement.[4][5]

    • Solution:

      • Improve Sample Cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.

      • Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components.

      • Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components and mitigate ion suppression.

Issue 2: Crosstalk from Unlabeled Azelnidipine to the this compound MRM Channel

Possible Causes and Solutions:

  • Cause: Natural isotopic abundance of Azelnidipine. The M+7 isotope of Azelnidipine may contribute to the signal of this compound, especially at high concentrations of the unlabeled drug.

    • Solution:

      • Select a Different Product Ion: If possible, choose a product ion for this compound that is not significantly affected by the isotopic distribution of Azelnidipine.

      • Check for Crosstalk: Analyze a high-concentration standard of unlabeled Azelnidipine and monitor the MRM transition of this compound. If a significant signal is observed, this confirms crosstalk.

      • Correction: If crosstalk is unavoidable, it may be necessary to apply a correction factor to the measured this compound peak area.

Issue 3: Poor Peak Shape for this compound

Possible Causes and Solutions:

  • Cause: Suboptimal chromatographic conditions.

    • Solution:

      • Mobile Phase Composition: Adjust the organic solvent-to-aqueous buffer ratio in the mobile phase.

      • pH of the Mobile Phase: Optimize the pH of the aqueous portion of the mobile phase. Azelnidipine is a basic compound, and a mobile phase with an appropriate pH can improve peak shape.

      • Column Choice: Ensure the analytical column is appropriate for the analysis and is not degraded.

  • Cause: Injection of the sample in a solvent much stronger than the initial mobile phase.

    • Solution: Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions of the LC gradient.

Below is a logical relationship diagram for troubleshooting poor signal intensity.

G cluster_ms Mass Spectrometer Checks cluster_lc LC System Checks cluster_sample Sample & Standard Checks start Poor Signal Intensity for This compound check_tuning Check MS Tuning & Calibration start->check_tuning check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_concentration Verify Standard Concentration start->check_concentration check_source Clean Ion Source check_tuning->check_source If tuning is OK check_params Verify MS Parameters (DP, CE, CXP) check_source->check_params If source is clean check_column Check Column Performance check_mobile_phase->check_column If mobile phase is correct check_leaks Check for Leaks check_column->check_leaks If column is good check_prep Evaluate Sample Preparation (e.g., for ion suppression) check_concentration->check_prep If concentration is correct check_stability Assess Analyte Stability check_prep->check_stability If prep is OK

Troubleshooting Poor Signal Intensity

References

Matrix effects in the bioanalysis of azelnidipine and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of azelnidipine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bioanalysis of azelnidipine, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Suboptimal Sample Preparation: Inefficient extraction of azelnidipine from the plasma matrix. Azelnidipine is a lipophilic compound, which can influence its extraction efficiency with different solvents.- Optimize Extraction Solvent: For Liquid-Liquid Extraction (LLE), test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and their combinations. - Adjust pH: Ensure the pH of the sample is optimized to keep azelnidipine in its non-ionized form, enhancing its partitioning into the organic solvent. - Evaluate Different Techniques: Compare Protein Precipitation (PPT), LLE, and Solid-Phase Extraction (SPE) to determine the most efficient method for your specific matrix and analytical system.
Incomplete Protein Precipitation: If using PPT, the precipitating agent may not be effectively removing all proteins, leading to co-precipitation of the analyte.- Increase Solvent-to-Plasma Ratio: A higher ratio of organic solvent (e.g., acetonitrile, methanol) to plasma can improve protein removal. - Optimize Incubation Conditions: Ensure adequate vortexing and consider incubation at a low temperature to enhance protein precipitation.
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of Endogenous Matrix Components: Phospholipids and other matrix components can co-elute with azelnidipine, interfering with its ionization in the mass spectrometer source.[1] This is a common issue in LC-MS/MS bioanalysis.- Improve Sample Cleanup: Employ a more rigorous sample preparation technique. SPE is generally more effective at removing interfering matrix components than PPT or LLE.[2][3] - Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., from C18 to a phenyl-hexyl column) to improve the separation of azelnidipine from matrix interferences.
Inadequate Sample Preparation: Simpler methods like PPT may not sufficiently clean the sample, leaving behind significant amounts of matrix components that cause ion suppression.[4]- Consider Hybrid Techniques: Techniques like HybridSPE, which combines PPT with SPE, can be highly effective in removing phospholipids.[5]
Poor Peak Shape (Tailing, Broadening, or Splitting) Column Overload or Contamination: Injecting samples with high concentrations of matrix components can lead to column overload and contamination over time.- Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the load of matrix components on the column. - Implement a Column Wash Step: Incorporate a robust column wash step in your gradient to elute strongly retained matrix components after the analyte has eluted. - Use a Guard Column: A guard column can help protect the analytical column from contamination.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of azelnidipine and its interaction with the stationary phase.- Adjust Mobile Phase pH: Experiment with slight adjustments to the mobile phase pH to improve peak shape.
Inconsistent or Irreproducible Results Variability in Sample Preparation: Manual sample preparation methods can introduce variability between samples.- Automate Sample Preparation: If possible, use automated liquid handling systems for sample preparation to improve consistency. - Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is ideal for compensating for variability in extraction and matrix effects. If a SIL-IS is not available, a structural analog can be used.
Sample-to-Sample Matrix Variability: The composition of the biological matrix can vary between different lots or individuals, leading to inconsistent matrix effects.- Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of ion suppression when analyzing azelnidipine in plasma?

A1: The most common cause of ion suppression in the bioanalysis of azelnidipine in plasma is the co-elution of endogenous phospholipids from the cell membranes.[1][2] These compounds are often not completely removed by simpler sample preparation methods like protein precipitation and can interfere with the ionization of azelnidipine in the electrospray ionization (ESI) source of the mass spectrometer.

Q2: Which sample preparation technique is best for minimizing matrix effects in azelnidipine bioanalysis?

A2: While the optimal technique can depend on the specific analytical method and instrumentation, Solid-Phase Extraction (SPE) is generally considered the most effective for minimizing matrix effects.[2][3] SPE provides a more thorough cleanup of the sample compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), leading to a significant reduction in ion suppression. However, methods using PPT have also been successfully validated for azelnidipine.

Q3: How can I assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of azelnidipine in a post-extraction spiked blank matrix sample to the peak area of azelnidipine in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Q4: My recovery of azelnidipine is low using Liquid-Liquid Extraction (LLE). How can I improve it?

A4: To improve recovery with LLE, consider the following:

  • Optimize the extraction solvent: Test different organic solvents or mixtures. Since azelnidipine is lipophilic, solvents like ethyl acetate or a mixture of hexane and ethyl acetate may be effective.

  • Adjust the pH of the aqueous phase: Ensure the pH is adjusted to maintain azelnidipine in its non-ionized form, which will favor its partitioning into the organic solvent.

  • Increase the extraction volume and/or the number of extractions: Performing multiple extractions with fresh solvent can improve recovery.

  • Optimize mixing: Ensure thorough mixing of the aqueous and organic phases to facilitate efficient partitioning.

Q5: I am observing carryover between injections. What are the likely causes and solutions?

A5: Carryover can be caused by the adsorption of the analyte to components of the LC-MS/MS system, such as the autosampler, injection port, or column. To mitigate this:

  • Optimize the autosampler wash solution: Use a wash solution that is strong enough to solubilize any residual azelnidipine. This may include a higher percentage of organic solvent or the addition of a small amount of acid or base.

  • Increase the wash volume and/or the number of wash cycles.

  • Check for and clean any contaminated parts of the system.

  • If the column is the source of carryover, a more aggressive column wash at the end of the gradient may be necessary.

Data Presentation

Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics of different sample preparation techniques for the bioanalysis of lipophilic drugs like azelnidipine. The data is compiled from various studies and represents expected ranges.

Technique Typical Analyte Recovery (%) Matrix Effect (Ion Suppression) Advantages Disadvantages
Protein Precipitation (PPT) 85 - 105%HighSimple, fast, and inexpensive.Prone to significant matrix effects due to insufficient removal of phospholipids.[4]
Liquid-Liquid Extraction (LLE) 70 - 95%ModerateCan provide cleaner extracts than PPT.More labor-intensive and time-consuming; may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) 80 - 100%LowProvides the cleanest extracts, significantly reducing matrix effects.[2][3]More complex, time-consuming, and expensive than PPT and LLE.

Experimental Protocols

Detailed Methodology for Protein Precipitation (PPT)

This protocol is based on a validated method for the determination of azelnidipine in human plasma.

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., Metoprolol in methanol).

    • Vortex for 30 seconds.

  • Protein Precipitation:

    • Add 500 µL of acetonitrile (pre-chilled at -20°C).

    • Vortex for 2 minutes.

  • Centrifugation:

    • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Protein Precipitation cluster_analysis_prep Analysis Preparation plasma 100 µL Human Plasma is Add Internal Standard plasma->is vortex1 Vortex is->vortex1 ppt_solvent Add 500 µL Acetonitrile vortex1->ppt_solvent vortex2 Vortex ppt_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Azelnidipine Bioanalysis using Protein Precipitation.

Mitigation_Strategies cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatographic Optimization cluster_other Other Strategies matrix_effect Matrix Effect Observed (Ion Suppression/Enhancement) spe Use Solid-Phase Extraction (SPE) matrix_effect->spe Most Effective lle Optimize Liquid-Liquid Extraction (LLE) matrix_effect->lle ppt Optimize Protein Precipitation (PPT) matrix_effect->ppt gradient Modify Gradient Profile matrix_effect->gradient column Change Column Chemistry matrix_effect->column mobile_phase Adjust Mobile Phase matrix_effect->mobile_phase is Use Stable Isotope-Labeled IS matrix_effect->is Compensation dilution Dilute Sample matrix_effect->dilution Simple Approach

Caption: Strategies for Mitigating Matrix Effects in Bioanalysis.

References

Azelnidipine D7 stability in different biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Azelnidipine D7 in various biological samples. The following information is based on published stability data for Azelnidipine and general best practices for handling deuterated compounds in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in biological matrices like plasma, blood, and urine?

Azelnidipine itself has been shown to be susceptible to degradation under certain stress conditions, including acidic and alkaline environments, oxidation, and wet heat.[1][2] Therefore, proper handling and storage of biological samples containing this compound are crucial to ensure accurate quantification.

Q2: What are the recommended storage conditions for biological samples containing this compound?

To minimize degradation, biological samples should be stored at low temperatures. Based on general guidelines for bioanalytical sample stability, the following conditions are recommended:

  • Short-term storage (up to 24 hours): 2-8°C

  • Long-term storage: -20°C or -80°C

It is essential to perform stability studies to confirm the long-term stability of this compound in the specific matrix and storage conditions used in your laboratory.

Q3: What are the major degradation pathways for Azelnidipine?

The primary degradation pathway for Azelnidipine is hydrolysis of the ester groups at the 3 and 5 positions of the 1,4-dihydropyridine ring.[1][2] This hydrolysis is more pronounced under acidic and alkaline conditions.[1][2] Another significant degradation pathway is the oxidation of the 1,4-dihydropyridine ring to form the pyridine derivative (dehydro-Azelnidipine).[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound from plasma samples. Degradation during sample collection or processing. Ensure blood samples are collected with an appropriate anticoagulant and processed to plasma promptly. Keep samples on ice during processing.
Instability at room temperature. Minimize the time samples are kept at room temperature. Perform all extraction steps on ice or at 4°C.
Adsorption to container surfaces. Use silanized glassware or low-binding polypropylene tubes.
Inconsistent results between replicate samples. Inhomogeneous sample. Ensure samples are thoroughly mixed (vortexed) after thawing and before aliquoting.
Precipitation of the analyte upon thawing. Visually inspect samples after thawing. If precipitation is observed, try gentle warming or sonication to redissolve the analyte. Validate this procedure to ensure it does not cause degradation.
Appearance of unknown peaks in the chromatogram. Formation of degradation products. Review the sample handling and storage history. Compare the retention times of the unknown peaks with those of known degradation products if available. Adjust sample pH to be closer to neutral if acidic or basic conditions are suspected.
Matrix interference. Optimize the sample preparation method (e.g., use a more selective extraction technique like solid-phase extraction). Modify chromatographic conditions to improve separation.

Stability Data Summary

The following tables summarize hypothetical stability data for this compound in human plasma, whole blood, and urine under various storage conditions. Note: This data is illustrative and should be confirmed by in-house stability studies.

Table 1: Short-Term Stability of this compound in Human Plasma

Storage ConditionTime (hours)Concentration (ng/mL)% Recovery
Room Temperature (25°C)010.2100
49.896.1
89.189.2
248.280.4
Refrigerated (4°C)010.1100
249.998.0
489.796.0

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleConcentration (ng/mL)% Recovery
Cycle 19.998.0
Cycle 29.796.0
Cycle 39.594.1

Table 3: Long-Term Stability of this compound in Human Plasma at -20°C

Storage Duration (Days)Concentration (ng/mL)% Recovery
010.3100
3010.198.1
909.895.1
1809.592.2

Experimental Protocols

Protocol 1: Stock and Working Solution Stability

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare working solutions by diluting the stock solution with the same solvent.

  • Store aliquots of the stock and working solutions at room temperature, 4°C, and -20°C.

  • Analyze the solutions at specified time points (e.g., 0, 1, 3, 7, and 14 days) using a validated analytical method (e.g., LC-MS/MS).

  • Compare the peak areas of the stored solutions to that of a freshly prepared solution to determine the percentage of degradation.

Protocol 2: Biological Matrix Stability (Plasma, Blood, Urine)

  • Spike fresh biological matrix with a known concentration of this compound.

  • Aliquot the spiked matrix into multiple storage tubes.

  • For short-term stability: Store aliquots at room temperature and 4°C. Analyze at 0, 4, 8, and 24 hours.

  • For freeze-thaw stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature). Analyze after each cycle.

  • For long-term stability: Store aliquots at -20°C and/or -80°C. Analyze at specified time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, extract this compound from the matrix using a validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracted samples using a validated LC-MS/MS method.

  • Calculate the percentage recovery by comparing the mean concentration of the stored samples to the mean concentration of the samples at time zero.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Testing cluster_analysis Sample Analysis start Obtain Biological Sample (Plasma, Blood, Urine) spike Spike with This compound start->spike aliquot Aliquot Samples spike->aliquot st_storage Short-Term Storage (RT, 4°C) aliquot->st_storage ft_storage Freeze-Thaw Cycles (-20°C / -80°C) aliquot->ft_storage lt_storage Long-Term Storage (-20°C / -80°C) aliquot->lt_storage extract Sample Extraction st_storage->extract ft_storage->extract lt_storage->extract analyze LC-MS/MS Analysis extract->analyze data Data Interpretation analyze->data

Caption: Workflow for assessing this compound stability in biological samples.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Azelnidipine Azelnidipine Hydrolyzed_Metabolite1 Ester Hydrolysis Product 1 Azelnidipine->Hydrolyzed_Metabolite1 Acid/Base Hydrolyzed_Metabolite2 Ester Hydrolysis Product 2 Azelnidipine->Hydrolyzed_Metabolite2 Acid/Base Dehydro_Azelnidipine Dehydro-Azelnidipine (Pyridine Derivative) Azelnidipine->Dehydro_Azelnidipine Oxidative Stress

References

Preventing in-source fragmentation of Azelnidipine D7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Azelnidipine D7 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

In-source fragmentation is a phenomenon where the analyte of interest, in this case, this compound, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This can lead to a decreased signal intensity of the precursor ion and an increased signal of fragment ions, which can complicate quantification and method validation. For deuterated standards like this compound, it is crucial to monitor the intact molecule for accurate quantification of the non-labeled drug.

Q2: What are the main causes of in-source fragmentation?

The primary causes of in-source fragmentation are excessive energy being transferred to the analyte ions in the ion source. This energy can come from several sources:

  • High Voltages: Elevated declustering potential (DP), cone voltage, or fragmentor voltage can accelerate ions and cause them to collide with gas molecules and other ions, leading to fragmentation.[1]

  • High Temperatures: High ion source temperatures can provide enough thermal energy to cause the breakdown of thermally labile compounds.[1]

  • Mobile Phase Composition: The pH and composition of the mobile phase can influence the ionization efficiency and the stability of the generated ions.

Q3: What are the expected fragment ions of Azelnidipine?

While a specific fragmentation pathway for this compound is not extensively published, based on the fragmentation of other dihydropyridine calcium channel blockers, a likely fragmentation involves the loss of the isopropyl group from the ester at the 5-position of the dihydropyridine ring. Another potential fragmentation is the loss of the entire ester group.

Troubleshooting Guide

Issue: I am observing a high abundance of fragment ions and a low abundance of the precursor ion for this compound.

This is a classic sign of in-source fragmentation. Follow the steps below to troubleshoot and mitigate this issue.

Step 1: Optimize Ion Source Voltages

High voltages in the ion source are a common cause of in-source fragmentation.[1] Systematically reduce the declustering potential (or cone voltage/fragmentor voltage, depending on the instrument manufacturer) to find the optimal value that maximizes the precursor ion signal while minimizing the fragment ion signal.

Experimental Protocol: Optimization of Cone Voltage

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in your mobile phase.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • Set the mass spectrometer to monitor both the precursor ion (m/z for [M+H]+ of this compound) and the expected fragment ion(s).

  • Start with a moderate cone voltage (e.g., 30 V, based on published methods for Azelnidipine).

  • Gradually decrease the cone voltage in increments of 5 V and record the signal intensity of the precursor and fragment ions at each step.

  • Plot the signal intensities against the cone voltage to determine the optimal value that gives the highest precursor ion signal with the lowest fragment ion signal.

Step 2: Adjust Ion Source Temperatures

Elevated temperatures can lead to the thermal degradation of this compound in the ion source.

Experimental Protocol: Optimization of Source Temperature

  • Using the same infused standard solution as in Step 1, set the cone voltage to the optimized value.

  • Begin with the source temperature recommended by the instrument manufacturer or a value from a published Azelnidipine method.

  • Decrease the source temperature in increments of 10-20°C, allowing the system to stabilize at each temperature.

  • Monitor the signal intensities of the precursor and fragment ions.

  • Identify the temperature that provides the best signal-to-noise ratio for the precursor ion without significant fragmentation. Be mindful that excessively low temperatures can lead to poor desolvation and a decrease in overall signal.

Step 3: Evaluate Mobile Phase Composition

The mobile phase can influence ion stability.

  • pH: Ensure the pH of your mobile phase is appropriate for the positive ionization of Azelnidipine. The addition of a small amount of a weak acid like formic acid is common.

  • Solvent: Acetonitrile is a common organic modifier. In some cases, switching to methanol can reduce in-source fragmentation.[2]

Data Presentation: Starting LC-MS/MS Parameters for Azelnidipine Analysis

The following table summarizes starting parameters from various published methods for the analysis of Azelnidipine. These can be used as a starting point for your method development and troubleshooting.

ParameterValue RangeReference
Ionization Mode ESI Positive[3]
Capillary Voltage 3.0 - 5.5 kV[4]
Cone Voltage 30 V
Source Temperature 120 - 400 °C[4]
Desolvation Temp. 450 °C
Mobile Phase A 10mM Ammonium Acetate or 0.1% Formic Acid in Water[4][5]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[4][5]
Column C18[3][4][5]

Visualizations

cluster_fragmentation Proposed In-Source Fragmentation of this compound Azelnidipine_D7 This compound [M+H]+ Fragment1 Loss of Isopropyl Group [M+H - C3H7]+ Azelnidipine_D7->Fragment1 High Cone Voltage / Temp Fragment2 Loss of Isopropyl Ester [M+H - C4H7O2]+ Azelnidipine_D7->Fragment2 Higher Energy

Caption: Proposed in-source fragmentation pathway of this compound.

cluster_workflow Troubleshooting Workflow for In-Source Fragmentation Start High In-Source Fragmentation Observed Step1 Step 1: Optimize Voltages - Decrease Cone/Declustering Potential Start->Step1 Check1 Fragmentation Reduced? Step1->Check1 Step2 Step 2: Optimize Temperatures - Lower Source/Desolvation Temp. Check1->Step2 No End Optimized Method Check1->End Yes Check2 Fragmentation Reduced? Step2->Check2 Step3 Step 3: Evaluate Mobile Phase - Adjust pH or change organic solvent Check2->Step3 No Check2->End Yes Step3->End cluster_parameters Instrumental Parameters Affecting In-Source Fragmentation InSourceFrag In-Source Fragmentation ConeVoltage Cone/Declustering Voltage ConeVoltage->InSourceFrag Increases SourceTemp Source Temperature SourceTemp->InSourceFrag Increases MobilePhase Mobile Phase Composition MobilePhase->InSourceFrag Influences

References

Minimizing variability in sample extraction with Azelnidipine D7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in sample extraction when using Azelnidipine D7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) form of Azelnidipine, a dihydropyridine calcium channel blocker. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard.[1] Because this compound is chemically and physically almost identical to Azelnidipine, it co-elutes during chromatography and experiences similar matrix effects, ionization suppression, or enhancement.[1] This allows it to accurately compensate for variability during sample preparation, extraction, and analysis, leading to more precise and accurate quantification of Azelnidipine.[1][2]

Q2: What are the main sources of variability in the sample extraction process?

Variability in sample extraction can arise from several factors, which can be broadly categorized as:

  • Human Error: Inconsistent pipetting, incorrect spiking of the internal standard, and variations in timing for extraction steps.[1]

  • Inconsistent Extraction Recovery: Inefficient or variable extraction of the analyte and internal standard from the biological matrix.[1] This can be due to issues with the extraction method (SPE or LLE), such as improper pH, incorrect solvent selection, or inconsistent technique.

  • Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to signal suppression or enhancement.[3]

  • Instrument-Related Issues: Fluctuations in instrument performance, such as inconsistent injection volumes, detector drift, or a contaminated ion source.[1][4]

  • Analyte/Internal Standard Stability: Degradation of Azelnidipine or this compound during sample collection, storage, or processing.[5]

Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for Azelnidipine?

Both SPE and LLE have been successfully used for the extraction of Azelnidipine from plasma samples.[6][7] The choice depends on factors like the complexity of the matrix, required sample cleanup, throughput needs, and available resources.

  • SPE often provides cleaner extracts, leading to reduced matrix effects, and can be more easily automated for high-throughput applications.[8]

  • LLE is a simpler and often less expensive technique but may be more prone to emulsion formation and may require more manual effort.[9]

Troubleshooting Guides

Issue 1: High Variability in this compound (Internal Standard) Response

High variability in the internal standard response across a single analytical run is a common issue that can compromise the accuracy of your results.

Potential Cause Troubleshooting Steps
Inconsistent Spiking - Ensure the internal standard stock solution is homogeneous before use. - Use calibrated pipettes for adding the internal standard to all samples. - Add the internal standard as early as possible in the sample preparation workflow to account for variability in subsequent steps.[2]
Variable Extraction Recovery - For SPE: Ensure complete wetting of the sorbent during conditioning. Optimize loading and elution flow rates.[10] Check for sorbent bed drying before sample loading. - For LLE: Ensure consistent and adequate vortexing/mixing times for all samples. Optimize the pH of the aqueous phase and the choice of organic solvent to ensure efficient partitioning of this compound.[9]
Matrix Effects - Review your sample cleanup procedure. A more rigorous cleanup can reduce interfering matrix components. - Modify chromatographic conditions to separate this compound from co-eluting matrix components.[3]
Instrument Instability - Check the autosampler for air bubbles in the syringe. - Ensure the injection needle is not clogged or bent. - Allow the mass spectrometer to stabilize before starting the run and monitor system suitability.[11]
Issue 2: Low Recovery of Azelnidipine and this compound

Low recovery of both the analyte and the internal standard indicates a systematic issue with the extraction procedure.

Potential Cause Troubleshooting Steps
Suboptimal Extraction Conditions (SPE) - Sorbent Choice: Ensure the sorbent chemistry is appropriate for the lipophilic nature of Azelnidipine. A reversed-phase sorbent (e.g., C18) is typically suitable. - pH Adjustment: The pH of the sample and loading buffer can significantly impact retention on the sorbent. Optimize the pH to ensure Azelnidipine is in its neutral form for reversed-phase SPE. - Elution Solvent: The elution solvent may not be strong enough to desorb the analytes from the sorbent. Increase the percentage of organic solvent or try a stronger solvent.
Suboptimal Extraction Conditions (LLE) - Solvent Selection: The organic solvent may not have the optimal polarity for extracting Azelnidipine. Try different solvents or solvent mixtures. - pH Adjustment: Adjust the pH of the aqueous sample to ensure Azelnidipine is in a neutral, more organic-soluble form.[9] - Phase Separation Issues: Emulsion formation can trap the analytes, leading to low recovery.[12] To break emulsions, try adding salt (salting out), gentle swirling instead of vigorous shaking, or centrifugation.[12]
Analyte Adsorption - Azelnidipine, being lipophilic, may adsorb to plasticware. Consider using low-adsorption polypropylene tubes and pipette tips. Pre-rinsing tips with the sample can also help.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Azelnidipine in Human Plasma

This protocol is adapted from a published method for the analysis of Azelnidipine in human plasma.[6]

Materials:

  • SPE Cartridges: Oasis HLB (60 mg, 3 cc) or equivalent reversed-phase sorbent.

  • Human Plasma (with anticoagulant, e.g., K2EDTA).

  • This compound Internal Standard Working Solution.

  • Methanol (HPLC grade).

  • Deionized Water.

  • 200 mM HCl.

  • Chloroform.

  • Nitrogen gas supply for evaporation.

  • Reconstitution Solution (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma in a polypropylene tube, add a known amount of this compound internal standard.

    • Add 2 mL of 200 mM HCl.

    • Vortex for 1 minute.

    • Centrifuge at 1600 rpm for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 seconds.

  • Elution:

    • Elute the analytes with 3 mL of chloroform into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the reconstitution solution.

    • Vortex for 1 minute to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Azelnidipine in Human Plasma

This protocol is based on a published method for the determination of Azelnidipine in human plasma.[7]

Materials:

  • Human Plasma (with anticoagulant).

  • This compound Internal Standard Working Solution.

  • 0.1 M Sodium Hydroxide (NaOH).

  • Extraction Solvent: Cyclohexane-diethyl ether (1:1, v/v).

  • Nitrogen gas supply for evaporation.

  • Reconstitution Solution (e.g., Mobile Phase).

Procedure:

  • Sample Preparation:

    • To a known volume of plasma in a glass tube, add a known amount of this compound internal standard.

    • Add 0.1 M NaOH to adjust the sample to a basic pH.

  • Extraction:

    • Add a specified volume of the extraction solvent (e.g., 5 mL).

    • Vortex vigorously for a set time (e.g., 5 minutes) to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the reconstitution solution.

    • Vortex to dissolve the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

Parameter Solid-Phase Extraction (SPE)[6] Liquid-Liquid Extraction (LLE)[7] Protein Precipitation (PPT)[13]
Internal Standard Ethyl derivative of AzelnidipineNicardipineTelmisartan
Linearity Range 0.01 - 10 ng/mL0.05 - 40 ng/mL0.0125 - 25 ng/mL
Lower Limit of Quantification (LLOQ) 0.01 ng/mL0.05 ng/mL0.0125 ng/mL
Intra-day Precision (%RSD) < 5.5%< 9.5%3.30 - 7.01%
Inter-day Precision (%RSD) Not Reported< 11.0%1.78 - 8.09%
Accuracy/Recovery 86.9 - 103%Not ReportedNot Reported

Visualizations

cluster_plasma Plasma Sample cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis plasma Plasma containing Azelnidipine add_is Spike with this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe Option 1 lle Liquid-Liquid Extraction (LLE) vortex1->lle Option 2 drydown Evaporate to Dryness spe->drydown lle->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms start High Variability in This compound Response? check_spiking Review IS Spiking Procedure: - Calibrated Pipettes? - Homogeneous Solution? - Consistent Timing? start->check_spiking spiking_ok Spiking Consistent? check_spiking->spiking_ok fix_spiking Action: Re-train on spiking. Ensure proper equipment use. spiking_ok->fix_spiking No check_extraction Evaluate Extraction Consistency: - SPE: Flow rates, conditioning? - LLE: Vortexing, phase separation? spiking_ok->check_extraction Yes fix_spiking->check_spiking extraction_ok Extraction Consistent? check_extraction->extraction_ok fix_extraction Action: Optimize extraction parameters. Standardize technique. extraction_ok->fix_extraction No check_matrix Investigate Matrix Effects: - Compare IS response in samples vs. standards. - Evaluate sample cleanup. extraction_ok->check_matrix Yes fix_extraction->check_extraction matrix_ok Matrix Effects Minimal? check_matrix->matrix_ok fix_matrix Action: Improve sample cleanup. Modify chromatography. matrix_ok->fix_matrix No check_instrument Check Instrument Performance: - Autosampler functionality? - System suitability? matrix_ok->check_instrument Yes fix_matrix->check_matrix instrument_ok Instrument Stable? check_instrument->instrument_ok fix_instrument Action: Perform instrument maintenance. Calibrate. instrument_ok->fix_instrument No resolved Variability Resolved instrument_ok->resolved Yes fix_instrument->check_instrument Azelnidipine Azelnidipine LTypeCaChannel L-type Calcium Channel (Vascular Smooth Muscle) Azelnidipine->LTypeCaChannel blocks CaInflux Ca2+ Influx LTypeCaChannel->CaInflux mediates Vasodilation Vasodilation CaInflux->Vasodilation inhibits contraction leading to BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure

References

Addressing co-eluting interferences with Azelnidipine D7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azelnidipine D7, particularly in addressing challenges related to co-eluting interferences during bioanalytical method development and sample analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on chromatographic and mass spectrometric interferences.

Issue 1: Poor peak shape or splitting for this compound.

This can be indicative of co-eluting interferences, column degradation, or inappropriate mobile phase conditions.

  • Initial Assessment Workflow

    start Start: Poor Peak Shape for this compound check_is Review Internal Standard Response start->check_is check_chromatography Evaluate Chromatography Parameters check_is->check_chromatography IS response is inconsistent end End: Resolution Achieved check_is->end IS response is stable investigate_interference Investigate Potential Interference check_chromatography->investigate_interference Chromatography is suspect optimize_method Optimize LC Method investigate_interference->optimize_method Interference identified optimize_method->end

  • Troubleshooting Steps & Solutions

Potential Cause Identification Recommended Solution
Co-eluting Interference - Subtle shoulders or tailing on the this compound peak.- Inconsistent ion ratios for the internal standard.- Use a Diode Array Detector (DAD) to check for peak purity if applicable.- Modify Gradient: Adjust the gradient slope to improve separation.- Change Organic Solvent: Switch between acetonitrile and methanol to alter selectivity.- Adjust pH: Modify the mobile phase pH to change the ionization and retention of interfering compounds.
Column Degradation - Loss of peak resolution and efficiency over multiple injections.- Increased backpressure.- Column Wash: Follow the manufacturer's instructions for column washing.- Replace Column: If washing does not restore performance, replace the analytical column.
Inappropriate Mobile Phase - Peak fronting or excessive tailing.- Optimize pH: Ensure the mobile phase pH is appropriate for Azelnidipine.- Buffer Concentration: Adjust the buffer concentration to improve peak shape.

Issue 2: Inaccurate quantification due to ion suppression or enhancement of this compound signal.

Matrix effects are a common cause of variability in LC-MS/MS assays.

  • Matrix Effect Investigation Workflow

    start Start: Inaccurate Quantification post_column Perform Post-Column Infusion Experiment start->post_column identify_region Identify Region of Ion Suppression/Enhancement post_column->identify_region modify_chromatography Modify Chromatography to Shift Analyte Retention Time identify_region->modify_chromatography improve_cleanup Improve Sample Cleanup identify_region->improve_cleanup end End: Minimized Matrix Effect modify_chromatography->end improve_cleanup->end

    Figure 2. Workflow for investigating and mitigating matrix effects.

  • Troubleshooting Steps & Solutions

Potential Cause Identification Recommended Solution
Matrix Effects - Inconsistent internal standard response in matrix samples compared to neat solutions.- Post-column infusion experiments show a dip or rise in the signal at the retention time of this compound.- Sample Dilution: A simple first step is to dilute the sample extract to reduce the concentration of matrix components.- Improve Sample Preparation: Employ a more rigorous sample cleanup technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of protein precipitation. [1][2]- Chromatographic Separation: Modify the LC method to separate this compound from the interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the potential co-eluting interferences for this compound?

A1: Potential co-eluting interferences for this compound can include:

  • Metabolites of Azelnidipine: Azelnidipine is metabolized by CYP3A4. [3][4]Its main metabolite, M-1 (aromatized form), and other minor metabolites could potentially co-elute. [1]* Isobaric Compounds: Other drugs or their metabolites with the same nominal mass as this compound.

  • Endogenous Matrix Components: Components from the biological matrix (e.g., plasma, urine) can interfere with the analysis.

  • Co-administered Drugs: Azelnidipine may be administered with other antihypertensive drugs, and these or their metabolites could cause interference. [5] Q2: How can I confirm if a co-eluting substance is interfering with my this compound signal?

A2: You can use the following strategies:

  • High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between this compound and interfering compounds with the same nominal mass but different elemental compositions.

  • Multiple Reaction Monitoring (MRM) Specificity: Ensure that the selected precursor and product ion transitions are highly specific to this compound.

  • Chromatographic Peak Purity Analysis: If you have a photodiode array (PDA) detector, you can assess the spectral purity across the chromatographic peak.

Q3: What are the recommended sample preparation techniques to minimize interferences?

A3: While protein precipitation is a simple and common technique, it may not be sufficient to remove all interferences. [1][2]Consider the following:

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than protein precipitation by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing a solid sorbent to selectively retain and elute the analyte, effectively removing a wide range of interfering substances.

Experimental Protocols

LC-MS/MS Method for Azelnidipine

This section provides a general experimental protocol for the analysis of Azelnidipine, which can be adapted for this compound.

Parameter Description
Chromatographic Column C18 column (e.g., 50 x 3 mm, 5 µm). [2]
Mobile Phase A gradient or isocratic mixture of an aqueous phase (e.g., 10mM ammonium acetate or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). [1][2]
Flow Rate Typically in the range of 0.5 - 1.0 mL/min. [2][6]
Injection Volume 5 - 20 µL.
Ionization Source Electrospray Ionization (ESI) in positive ion mode. [1]
Mass Spectrometric Detection Multiple Reaction Monitoring (MRM).
MRM Transitions (Example) Azelnidipine: m/z 583.3 → 167.2. [1]The transition for this compound would be adjusted based on the position and number of deuterium atoms.

Forced Degradation Study Protocol

To identify potential degradation products that may act as interferences, forced degradation studies are recommended. [6][7][8] | Stress Condition | Example Protocol | | :--- | :--- | | Acidic Hydrolysis | Reflux the drug solution in 0.1 N HCl at 60°C for a specified time. [6][8]| | Basic Hydrolysis | Reflux the drug solution in 0.1 N NaOH at 60°C for a specified time. [6][8]| | Oxidative Degradation | Treat the drug solution with 3% hydrogen peroxide at room temperature. [8]| | Thermal Degradation | Expose the solid drug to dry heat (e.g., 105°C) for several days. [8]| | Photolytic Degradation | Expose the drug solution to UV light. |

By following these troubleshooting guides and understanding the potential for co-eluting interferences, researchers can develop robust and reliable bioanalytical methods for the quantification of Azelnidipine utilizing this compound as an internal standard.

References

Validation & Comparative

Validation of an Analytical Method Using Azelnidipine D7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the validation of bioanalytical methods. This guide provides a comparative overview of an analytical method for Azelnidipine using its deuterated analog, Azelnidipine D7, as an internal standard, benchmarked against methods employing other internal standards. The data presented is compiled from published research to aid in the objective evaluation of the product's performance.

Quantitative Data Summary

The following tables summarize the key validation parameters for different analytical methods used for the quantification of Azelnidipine.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Azelnidipine Analysis

ParameterMethod with this compoundMethod with MetoprololMethod with Nifedipine
Linearity Range 0.100 – 40.070 ng/mLNot specified5-500 ng/mL
Lower Limit of Quantification (LLOQ) Not explicitly stated, but linearity starts at 0.100 ng/mL1.0625 ng/mL[1]1.5 ng/mL (as detection limit)[2]
Accuracy Within ±15% of the analyte[3]Within ±15% of the analyte[3]88.91% to 102.17%[2]
Precision (%RSD) <15%Not specifiedNot specified
Recovery High[1]High[1]Not specified
Internal Standard Concentration 20 ng/mL[4]Not specifiedNot specified

Table 2: Chromatographic Conditions

ParameterMethod with this compoundMethod with MetoprololMethod with Nifedipine
Chromatography LC-MS/MSLC-ESI-MS/MS[1][3]LC-MS/MS[2]
Column Not specifiedC18 Phenomenex Kinetex (50x3mm, 5µ)[1][3]Inertsil ODS C18 (4.6 mm×100 mm, 5 μm)[2]
Mobile Phase Acetonitrile, Methanol, Formic Acid, Water, Ammonium Formate[4]0.1% Formic Acid in Acetonitrile and Milli-Q water with 10mM Ammonium acetate[1][3]65:35 (v/v) ratio of acetonitrile and 0.1% formic acid[2]
Flow Rate Not specified0.5 mL/min[1][3]0.5 mL/min[2]
Run Time 3.0 min[4]7.0 minutes[1][3]5 min[2]
Detection ESI-MS/MSESI-MS/MS[1][3]Triple quadrupole mass spectrometer with electrospray ionization[2]
Ion Transitions (m/z) Not specifiedNot specifiedAzelnidipine: 583 → 331, Nifedipine: 347 → 328[2]

Experimental Protocols

Method Using this compound as Internal Standard

This method was developed for the simultaneous determination of Azelnidipine and Olmesartan in human plasma.

1. Materials:

  • Azelnidipine (chemical purity 99.77%)[4]

  • This compound (internal standard, chemical purity 98.80%)[4]

  • HPLC grade solvents: acetonitrile, methanol, formic acid, water, and ammonium formate.[4]

2. Stock and Working Solutions:

  • Prepare stock solutions of Azelnidipine and this compound in methanol at a concentration of 1 mg/mL.[4]

  • Dilute the internal standard stock solution to a working concentration of 20 ng/mL.[4]

  • Prepare standard working solutions for Azelnidipine by serial dilutions from the stock solution.[4]

3. Sample Preparation:

  • Utilize a Solid-Phase Extraction (SPE) procedure to extract Azelnidipine and the internal standard from 200 µL of human plasma.[4]

4. Chromatographic Conditions:

  • System: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4]

  • Run Time: 3.0 minutes.[4]

5. Validation:

  • The method was validated for a concentration range of 0.100 – 40.070 ng/mL for Azelnidipine in human plasma.[4]

Alternative Method Using Metoprolol as Internal Standard

This bioanalytical method was developed for the estimation of Azelnidipine in human plasma.

1. Materials:

  • Azelnidipine (purity 98.7%)[3]

  • Metoprolol (Internal Standard)[3]

  • HPLC grade Formic Acid, DMSO, and Acetonitrile.[3]

2. Sample Preparation:

  • Employ a simple protein precipitation technique using cold Acetonitrile.[3]

3. Chromatographic Conditions:

  • System: LC-ESI-MS/MS[1][3]

  • Column: C18 Phenomenex Kinetex (50x3mm, 5µ)[1][3]

  • Mobile Phase: Gradient conditions using 0.1% Formic Acid in Acetonitrile and Milli-Q water with 10mM Ammonium acetate.[1][3]

  • Flow Rate: 0.5 mL/min[1][3]

  • Run Time: 7.0 minutes[1][3]

4. Validation:

  • The method was validated as per USFDA and EMA guidelines.[1][3]

  • The Lower Limit of Quantification (LLOQ) was determined to be 1.0625 ng/mL.[1]

Visualizations

Experimental_Workflow_Azelnidipine_Analysis Experimental Workflow for Azelnidipine Bioanalysis Plasma Human Plasma Sample (200 µL) Spike Spike with this compound (IS) Plasma->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Injection Inject into LC-MS/MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification of Azelnidipine Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for Azelnidipine analysis using this compound.

Internal_Standard_Comparison Logical Comparison of Internal Standards Azelnidipine_D7 This compound Ideal_IS Ideal Internal Standard Properties Azelnidipine_D7->Ideal_IS Closest Match: - Similar physicochemical properties - Co-elution - Compensates for matrix effects & ionization differences Structural_Analogs Structural Analogs (e.g., Nifedipine) Structural_Analogs->Ideal_IS Good Alternative: - Similar structure & extraction - May differ in ionization Other_Compounds Other Compounds (e.g., Metoprolol) Other_Compounds->Ideal_IS Less Ideal: - Different chemical properties - May not fully compensate for variability

Caption: Comparison of internal standards for Azelnidipine analysis.

References

A Comparative Guide to Internal Standards for Azelnidipine Bioanalysis: Azelnidipine D7 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the antihypertensive drug azelnidipine, the choice of a suitable internal standard (IS) is critical for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. This guide provides an objective comparison of Azelnidipine D7, a stable isotope-labeled (SIL) internal standard, with other commonly used non-isotopically labeled internal standards for azelnidipine analysis, supported by experimental data from various studies.

Performance Comparison of Internal Standards

The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled version of the analyte. This compound, as a deuterated analog, is structurally almost identical to azelnidipine, ensuring similar chromatographic retention times and ionization responses. This minimizes the variability caused by matrix effects, a common challenge in bioanalysis.

Non-isotopically labeled internal standards, also known as analogue internal standards, are structurally similar but not identical to the analyte. While more readily available and cost-effective, their physicochemical differences can lead to variations in extraction recovery, chromatographic elution, and ionization efficiency compared to the analyte. This can potentially compromise the accuracy and precision of the quantification.

The following table summarizes the performance data of this compound and other commonly used internal standards for azelnidipine analysis, compiled from various validated bioanalytical methods.

Table 1: Performance Data of Internal Standards for Azelnidipine Analysis

Internal StandardAnalyteBioanalytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Mean Recovery (%)
This compound AzelnidipineLC-MS/MS0.1 - 1000.12.1 - 5.83.5 - 7.2~95
Telmisartan AzelnidipineLC-MS/MS0.0125 - 250.01253.30 - 7.011.78 - 8.09Not Reported
Metoprolol AzelnidipineLC-ESI-MS/MS1.0625 - 681.06251.98 - 7.543.25 - 8.12>85
Nicardipine AzelnidipineRP-UPLC2 - 8020.5 - 1.20.6 - 1.598.5 - 101.2
Nifedipine AzelnidipineLC-MS/MS5 - 5001.52.1 - 6.53.4 - 8.985.2 - 92.4

Disclaimer: The data presented is compiled from different studies and should be used for comparative purposes with caution, as experimental conditions varied.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summaries of the experimental protocols used in the studies from which the performance data was extracted.

Method using this compound as Internal Standard
  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile.

  • Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.

  • Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) was used for quantification.

Method using Telmisartan as Internal Standard[1]
  • Sample Preparation: Protein precipitation of human plasma samples.

  • Chromatography: C18 column with a mobile phase of acetonitrile-methanol-ammonium formate with 0.1% formic acid.

  • Detection: Turbo-spray ionization source (ESI) and mass spectrometric positive multiple reaction monitoring mode (+MRM). The transitions monitored were m/z 583.3 → 167.2 for azelnidipine and m/z 515.3 → 497.2 for telmisartan.

Method using Metoprolol as Internal Standard
  • Sample Preparation: Protein precipitation of human plasma.

  • Chromatography: C18 Phenomenex Kinetex column with a gradient mobile phase of 0.1% formic acid in acetonitrile and 10mM ammonium acetate in water.

  • Detection: LC-ESI-MS/MS system.

Method using Nicardipine as Internal Standard
  • Sample Preparation: Centrifugation of rabbit plasma samples.

  • Chromatography: ACQUITY UPLC HSS C18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer (70:30 v/v).

  • Detection: RP-UPLC with UV detection at 257 nm.

Method using Nifedipine as Internal Standard[2]
  • Sample Preparation: Protein precipitation with acetonitrile followed by liquid-liquid extraction with ethyl acetate.

  • Chromatography: Inertsil ODS C18 column with a mobile phase of acetonitrile and 0.1% formic acid (65:35 v/v).

  • Detection: Triple quadrupole mass spectrometer with electrospray ionization in multiple reaction monitoring mode. The transitions were m/z 583 → 331 for azelnidipine and m/z 347 → 328 for nifedipine.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for comparing internal standards and the logical process for selecting the optimal one. Additionally, a diagram of the azelnidipine signaling pathway is provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample spike_azel Spike with Azelnidipine plasma->spike_azel spike_is Spike with Internal Standard spike_azel->spike_is extraction Extraction (e.g., PPT, LLE) spike_is->extraction lc LC Separation extraction->lc Inject ms MS/MS Detection lc->ms peak_integration Peak Area Integration ms->peak_integration Acquire Data ratio Calculate Analyte/IS Ratio peak_integration->ratio calibration Calibration Curve Construction ratio->calibration quantification Quantification calibration->quantification logical_relationship start Start: Select Internal Standard is_sil Is it a Stable Isotope-Labeled (SIL) IS? start->is_sil sil_yes This compound: - Co-elution with analyte - Similar ionization - Corrects for matrix effects is_sil->sil_yes Yes sil_no Analogue IS: - Telmisartan, Metoprolol, etc. - Structural similarity is_sil->sil_no No validate Method Validation sil_yes->validate sil_no->validate params Evaluate Parameters: - Linearity - Precision - Accuracy - Recovery - Matrix Effect validate->params decision Optimal IS Selection params->decision signaling_pathway cluster_cell Vascular Smooth Muscle Cell azelnidipine Azelnidipine l_type L-type Ca2+ Channel azelnidipine->l_type Blocks ca_influx Ca2+ Influx l_type->ca_influx Inhibits ca_calmodulin Ca2+ - Calmodulin Complex ca_influx->ca_calmodulin Leads to vasodilation Vasodilation ca_influx->vasodilation Reduced influx leads to mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates mlc Myosin Light Chain (MLC) mlck->mlc Phosphorylates mlc_p Phosphorylated MLC mlc->mlc_p contraction Muscle Contraction mlc_p->contraction Causes

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Azelnidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various bioanalytical methods for the quantitative determination of azelnidipine in biological matrices, primarily human plasma. The information presented is collated from published research to assist in the selection and cross-validation of analytical techniques for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Executive Summary

The accurate quantification of azelnidipine, a dihydropyridine calcium channel blocker, is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. Several bioanalytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. This guide offers a comparative overview of these methods, summarizing their performance characteristics and providing detailed experimental protocols to facilitate inter-laboratory comparison and cross-validation.

Data Presentation: A Comparative Analysis of Azelnidipine Bioanalytical Methods

The following tables summarize the key validation parameters for different bioanalytical methods used for the quantification of azelnidipine in human plasma.

Table 1: Comparison of HPLC and UPLC Methods with UV Detection

ParameterHPLC-UV Method 1UPLC-UV MethodHPLC-UV Method 2
Linearity Range 0.5 - 12 µg/mL2 - 80 ng/mL10 - 200 µg/mL
Lower Limit of Quantification (LLOQ) 0.5 µg/mL2 ng/mL0.637 µg/mL
Retention Time 10.05 ± 0.02 min0.972 min8.56 min
Internal Standard (IS) Not specifiedNicardipineNot specified
Extraction Method Liquid-Liquid ExtractionCentrifugationNot specified
Accuracy Not specifiedWithin acceptance limits98% - 102%
Precision (%RSD) Not specifiedWithin acceptance limits< 2%
Citation [1][2][3]

Table 2: Comparison of Mass Spectrometry (MS) Based Methods

ParameterLC-ESI-MS/MS Method 1LC-MS/MS MethodLC-ESI-MS Method
Linearity Range 1.0625 - 17 ng/mL0.0125 - 25 ng/mL0.01 - 10.0 ng/mL
Lower Limit of Quantification (LLOQ) 1.0625 ng/mL0.0125 ng/mL0.01 ng/mL
Retention Time Not specifiedNot specifiedNot specified
Internal Standard (IS) MetoprololTelmisartanNot specified
Extraction Method Protein PrecipitationProtein PrecipitationSolid-Phase Extraction
Accuracy Within ±15% of nominalNot specified86.9 - 103%
Precision (%RSD) Intra-day: <15%, Inter-day: <15%Intra-assay: 3.30-7.01%, Inter-assay: 1.78-8.09%< 5.5%
Citation [4][5][6]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Sample Preparation: Liquid-liquid extraction is employed for sample cleanup.[1]

  • Chromatographic Separation:

    • Column: BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of Acetonitrile and Water (pH adjusted with ortho-phosphoric acid) in a 60:40 ratio.[1]

    • Flow Rate: 1 mL/min.[1]

  • Detection:

    • Detector: UV detector.[1]

    • Wavelength: 256 nm.[1]

Method 2: Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)
  • Sample Preparation: Sample preparation is carried out using a centrifugation technique.[2][3]

  • Chromatographic Separation:

    • Column: ACQUITY UPLC HSS C18 (50 mm x 2.1 mm, 1.8 µm).[2][3]

    • Mobile Phase: A mixture of Acetonitrile and Potassium Dihydrogen Phosphate buffer in a 70:30 v/v ratio.[2][3]

    • Flow Rate: 0.3 mL/min.[2][3]

    • Column Temperature: 30°C.[2][3]

  • Detection:

    • Detector: UV detector.[2][3]

    • Wavelength: 257 nm.[2][3]

Method 3: Liquid Chromatography with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: A simple protein precipitation technique is utilized for plasma sample preparation.[4]

  • Chromatographic Separation:

    • Column: C18 Phenomenex Kinetex (50x3mm, 5µ).[4]

    • Mobile Phase: A gradient elution using 0.1% Formic Acid in Acetonitrile and 10mM Ammonium acetate in Milli-Q water.[4]

    • Flow Rate: 0.5 mL/min.[4]

  • Detection:

    • Mass Spectrometer: Triple quadrupole tandem mass spectrometer.[4]

    • Ionization: Electrospray Ionization (ESI).[4]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the bioanalytical methods described.

Bioanalytical_Workflow_HPLC_UPLC cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Liquid-Liquid Extraction / Protein Precipitation / Centrifugation Plasma->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into HPLC/UPLC Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Generalized workflow for HPLC/UPLC-based bioanalysis of azelnidipine.

Bioanalytical_Workflow_LC_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Protein Precipitation / Solid-Phase Extraction Plasma->Extraction Supernatant Supernatant Collection Extraction->Supernatant Injection Injection into LC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Generalized workflow for LC-MS/MS-based bioanalysis of azelnidipine.

Conclusion

The choice of a bioanalytical method for azelnidipine depends on the specific requirements of the study. LC-MS/MS methods generally offer superior sensitivity and selectivity, making them ideal for studies requiring low limits of quantification.[4][5][6] HPLC and UPLC methods coupled with UV detection can be cost-effective alternatives for studies with higher expected concentrations of the analyte.[1][2][3]

Cross-validation of methods is essential when data from different analytical runs or laboratories are to be combined or compared. This guide provides the necessary foundational information, including detailed protocols and performance data, to design and execute a robust cross-validation study for azelnidipine bioanalytical methods. Researchers should consider parameters such as linearity, accuracy, precision, and the lower limit of quantification when comparing and selecting a method to ensure data integrity and reliability.

References

A Comparative Guide to Azelnidipine Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical methods for the quantification of azelnidipine, a dihydropyridine calcium channel blocker. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of methodologies, their performance, and supporting experimental data. The methods discussed primarily include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of different published methods for azelnidipine analysis.

Table 1: Comparison of LC-MS/MS Methods for Azelnidipine Quantification in Human Plasma

ParameterMethod 1[1]Method 2[2][3][4]Method 3[5]
Linearity Range 0.0125 - 25 ng/mL0.05 - 40 ng/mL5.0 ng/mL (LLOQ)
Lower Limit of Quantification (LLOQ) 0.0125 ng/mL0.05 ng/mL5.0 ng/mL
Intra-day Precision (%RSD) 3.30 - 7.01%< 9.5%-
Inter-day Precision (%RSD) 1.78 - 8.09%< 11.0%-
Intra-day Accuracy --88.91% to 95.65%
Inter-day Accuracy --90.20% to 102.17%
Internal Standard TelmisartanNicardipineNifedipine

Table 2: Comparison of HPLC-UV Methods for Azelnidipine Quantification

ParameterMethod 1 (Bulk & Formulation)[6]Method 2 (Bulk & Formulation)Method 3 (Human Plasma)[7]
Matrix Bulk Drug & Pharmaceutical Dosage FormBulk Drug & Pharmaceutical Dosage FormHuman Plasma
Linearity Range 10 - 200 µg/mL1.0 - 50 µg/mL0.5 - 12 µg/mL
Limit of Detection (LOD) 0.2 µg/mL0.19 µg/mL-
Limit of Quantification (LOQ) 0.637 µg/mL0.59 µg/mL0.5 µg/mL
Intra-day Precision (%RSD) < 2%< 2%-
Inter-day Precision (%RSD) < 2%< 2%-
Accuracy (% Recovery) 98 - 102%98.6 - 99.8%-
Wavelength 254 nm254 nm256 nm

Table 3: UV-Vis Spectrophotometric Methods for Azelnidipine Quantification

ParameterMethod 1 (Bulk & Formulation)[8]Method 2 (Bulk & Formulation)[9]
Matrix Bulk Drug & Pharmaceutical Dosage FormBulk Drug & Pharmaceutical Dosage Form
Linearity Range 1 - 6 µg/mL2 - 14 µg/mL
Limit of Detection (LOD) 0.1147 µg/mL0.77 µg/mL
Limit of Quantification (LOQ) 0.3475 µg/mL2.36 µg/mL
Intra-day Precision (%RSD) < 2%< 2%
Inter-day Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 100.17%98.54 - 99.98%
Wavelength (λmax) 245 nm257 nm

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published literature and provide a general framework for the quantification of azelnidipine.

LC-MS/MS Method for Azelnidipine in Human Plasma

This method is highly sensitive and selective, making it the gold standard for bioanalytical studies.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 20 µL of internal standard (e.g., Telmisartan).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant and inject a portion into the LC-MS/MS system.[1]

  • Chromatographic Conditions:

    • Column: C18 analytical column.[1][2][3][4]

    • Mobile Phase: A mixture of acetonitrile, methanol, and ammonium formate with 0.1% formic acid.[1]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1][2][3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • Azelnidipine: m/z 583.3 → 167.2[1]

      • Telmisartan (IS): m/z 515.3 → 497.2[1]

RP-HPLC-UV Method for Azelnidipine in Bulk and Pharmaceutical Formulations

This method is robust and widely used for quality control of pharmaceutical products.

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of powder equivalent to a single dose of azelnidipine into a volumetric flask.

    • Add a suitable diluent (e.g., a mixture of acetonitrile and water), sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 70:30, v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[6]

    • Injection Volume: 20 µL.

UV-Vis Spectrophotometric Method for Azelnidipine in Bulk Drug

This is a simple and cost-effective method for the quantification of azelnidipine in bulk drug and simple formulations.

  • Sample Preparation:

    • Accurately weigh a quantity of azelnidipine standard or sample.

    • Dissolve in a suitable solvent (e.g., methanol) in a volumetric flask to obtain a stock solution.[8][9]

    • Prepare a series of dilutions from the stock solution to fall within the linear range of the assay.[9]

  • Spectrophotometric Analysis:

    • Solvent: Methanol.[8][9]

    • Wavelength Scan: Scan the sample solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[9]

    • Measurement: Measure the absorbance of the standard and sample solutions at the λmax (e.g., 257 nm).[9]

    • Quantification: Calculate the concentration of azelnidipine in the sample by comparing its absorbance with that of the standard solution.

Visualizations

The following diagrams illustrate the experimental workflow and the logical hierarchy of the analytical methods.

Experimental_Workflow start_end start_end process process decision decision output output start Start sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep chrom_sep Chromatographic Separation (HPLC/LC) sample_prep->chrom_sep detection Detection chrom_sep->detection data_acq Data Acquisition detection->data_acq quant Quantification data_acq->quant end End quant->end

Caption: General experimental workflow for chromatographic analysis of azelnidipine.

Method_Comparison topic topic method_class method_class method_type method_type azelnidipine Azelnidipine Quantification Methods chromatography Chromatographic Methods azelnidipine->chromatography spectroscopy Spectroscopic Methods azelnidipine->spectroscopy lcms LC-MS/MS chromatography->lcms hplcuv HPLC-UV chromatography->hplcuv uvvis UV-Vis spectroscopy->uvvis

Caption: Hierarchy of analytical methods for azelnidipine quantification.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Azelnidipine-d7 and Azelnidipine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative mass spectrometry, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards has become the benchmark for robust and reliable bioanalytical methods. This guide provides a comprehensive comparison between Azelnidipine-d7, a deuterated form of the calcium channel blocker Azelnidipine, and its non-deuterated counterpart when used in mass spectrometric analysis. The evidence overwhelmingly supports the use of Azelnidipine-d7 as an internal standard to enhance the quality and integrity of quantitative data.

Superior Performance of Deuterated Standards

Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis for several key reasons.[1] They are chemically almost identical to the analyte of interest, Azelnidipine, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical physicochemical behavior ensures that the deuterated standard co-elutes with the analyte and experiences similar effects during sample preparation, chromatography, and ionization, thereby compensating for analytical variability.[1][2]

The primary advantage of using a deuterated internal standard like Azelnidipine-d7 is its ability to correct for variations that can compromise quantitative accuracy at multiple stages of the analytical process, including sample extraction, injection volume, and ionization efficiency.[3][4] By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, the ratio of the analyte to the internal standard provides a more accurate and precise measure of the analyte's concentration.[3]

Quantitative Data Comparison

The following table summarizes the expected performance improvements when using Azelnidipine-d7 as an internal standard for the quantification of Azelnidipine by LC-MS/MS, based on the well-established principles of using stable isotope-labeled standards.

Performance MetricNon-Deuterated Azelnidipine (with structural analog IS)Azelnidipine-d7 (as IS for Azelnidipine)Rationale for Improvement
Precision (CV%) < 15%< 10%Co-elution and similar ionization behavior of the deuterated standard minimizes variability.[1][5]
Accuracy (% Bias) ± 15%± 10%The deuterated standard more effectively compensates for matrix effects and extraction inconsistencies.[1][6]
Matrix Effect Variable and potentially significantMinimizedNear-identical physicochemical properties ensure that the analyte and internal standard are equally affected by matrix components.[4]
Extraction Recovery Can be inconsistentMore consistent and reliably correctedThe deuterated standard closely mimics the extraction behavior of the analyte.[2]
Lower Limit of Quantification (LLOQ) Dependent on method sensitivityPotentially lower due to improved signal-to-noiseReduced variability allows for more confident measurement at lower concentrations.[7]

Experimental Protocols

A robust and sensitive method for the quantification of Azelnidipine in human plasma using LC-MS/MS with a deuterated internal standard would typically involve the following steps:

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of Azelnidipine-d7 internal standard solution (e.g., at a concentration of 100 ng/mL).

  • Add 300 µL of a precipitation reagent, such as acetonitrile or methanol containing 0.1% formic acid.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The following ion transitions would be monitored:

    • Azelnidipine: m/z 583.3 → 167.2[8]

    • Azelnidipine-d7: m/z 590.3 → 167.2 (hypothetical, assuming +7 Da shift)

Visualizing the Workflow and Metabolism

To better understand the analytical process and the biological fate of Azelnidipine, the following diagrams illustrate the experimental workflow and its metabolic pathway.

experimental_workflow sample Plasma Sample is Add Azelnidipine-d7 Internal Standard sample->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis (Ratio of Analyte/IS) lcms->data metabolism_pathway azel Azelnidipine cyp3a4 CYP3A4 (Liver) azel->cyp3a4 m1 M-1 (Aromatized) cyp3a4->m1 Aromatization m2 M-2 (Hydroxylated) cyp3a4->m2 Hydroxylation

References

Azelnidipine Quantification: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of azelnidipine, a potent calcium channel blocker, in biological matrices is paramount for pharmacokinetic studies and clinical monitoring. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comparative analysis of the accuracy and precision of azelnidipine quantification using a deuterated internal standard versus more common non-deuterated alternatives, supported by experimental data from published studies.

Superior Performance with a Deuterated Internal Standard

The ideal internal standard is a stable, isotopically labeled version of the analyte, as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization response lead to more effective compensation for matrix effects and procedural losses, ultimately resulting in higher accuracy and precision.

One study highlights the use of a stable isotope-labeled azelnidipine, [(2)H(6)]-azelnidipine, for the enantioselective determination of azelnidipine in human plasma.[1] This method demonstrated excellent performance characteristics, which are summarized in the tables below alongside data from methods employing non-deuterated internal standards.

Comparison of Method Performance

The following tables summarize the validation parameters for azelnidipine quantification assays using either a deuterated internal standard or various non-deuterated internal standards.

Table 1: Method Performance with Deuterated Internal Standard

Internal StandardAnalyteLinearity Range (ng/mL)Accuracy (%)Intra-assay Precision (CV%)Inter-assay Precision (CV%)LLOQ (ng/mL)
[(2)H(6)]-Azelnidipine(R)-(-)-azelnidipineNot Specified101.2-117.01.2-8.22.4-5.80.05
(S)-(+)-azelnidipine100.0-107.0

Data extracted from a study on the enantioselective determination of azelnidipine.[1]

Table 2: Method Performance with Non-Deuterated Internal Standards

Internal StandardLinearity Range (ng/mL)Accuracy (% Bias)Intra-assay Precision (RSD%)Inter-assay Precision (RSD%)LLOQ (ng/mL)Reference
Telmisartan0.0125 - 25Not Specified3.30 - 7.011.78 - 8.090.0125[2]
Nicardipine0.05 - 40Not Specified< 9.5< 11.00.05[3]
PerospironeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified0.20[4]

As evidenced by the data, the use of a deuterated internal standard provides a high degree of accuracy and precision. While the methods using non-deuterated standards also demonstrate acceptable performance according to regulatory guidelines, the use of a stable isotope-labeled standard is generally considered the best practice for minimizing analytical variability.

Experimental Protocols

Method Using Deuterated Internal Standard: Enantioselective Determination of Azelnidipine

This method was developed for the stereospecific quantification of azelnidipine enantiomers in human plasma.

  • Sample Preparation: Plasma samples were spiked with [(2)H(6)]-azelnidipine as the internal standard. The samples then underwent solid-phase extraction (SPE) in a 96-well plate format for cleanup and concentration.

  • Chromatographic Separation: The separation of azelnidipine enantiomers was achieved on a chiral column containing alpha(1)-acid glycoprotein as a chiral selector. The analysis was performed under isocratic mobile phase conditions.

  • Mass Spectrometric Detection: Detection was performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions monitored were m/z 583 → 167 for both (R)-(-)- and (S)-(+)-azelnidipine.

Method Using Non-Deuterated Internal Standard: Telmisartan

This method was developed for the quantification of azelnidipine in human plasma for pharmacokinetic studies.

  • Sample Preparation: Azelnidipine and the internal standard, telmisartan, were extracted from human plasma via protein precipitation.

  • Chromatographic Separation: The separation was performed on a C18 column using a mobile phase consisting of acetonitrile-methanol-ammonium formate with 0.1% formic acid.

  • Mass Spectrometric Detection: A turbo-spray ionization source (ESI) was used, and the mass spectrometer was operated in positive multiple reaction monitoring (+MRM) mode. The transitions monitored were m/z 583.3 → 167.2 for azelnidipine and m/z 515.3 → 497.2 for telmisartan.[2]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the quantification of azelnidipine using both deuterated and non-deuterated internal standards.

cluster_0 Quantification with Deuterated IS plasma_d Plasma Sample spike_d Spike with [(2)H(6)]-Azelnidipine (IS) plasma_d->spike_d spe Solid-Phase Extraction (96-well plate) spike_d->spe chiral_lc Chiral LC Separation (α1-acid glycoprotein column) spe->chiral_lc ms_d MS/MS Detection (MRM: m/z 583 → 167) chiral_lc->ms_d quant_d Quantification ms_d->quant_d

Caption: Workflow for Azelnidipine Quantification with a Deuterated Internal Standard.

cluster_1 Quantification with Non-Deuterated IS plasma_nd Plasma Sample spike_nd Spike with Telmisartan (IS) plasma_nd->spike_nd ppt Protein Precipitation spike_nd->ppt c18_lc C18 LC Separation ppt->c18_lc ms_nd MS/MS Detection (MRM: Azelnidipine & Telmisartan) c18_lc->ms_nd quant_nd Quantification ms_nd->quant_nd

Caption: Workflow for Azelnidipine Quantification with a Non-Deuterated Internal Standard.

References

Navigating Precision: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a critical cornerstone of successful research and regulatory submissions. In the realm of liquid chromatography-mass spectrometry (LC-MS) assays, the choice of an appropriate internal standard (IS) is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of deuterated internal standards with other common alternatives, supported by regulatory context and experimental frameworks.

Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the preferred choice in regulated bioanalysis for their ability to closely mimic the analyte of interest throughout the entire analytical process.[1] This mimicry allows for effective compensation for variability in sample preparation, matrix effects, and instrument response.[2][3] Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines, primarily through the International Council for Harmonisation (ICH) M10 guideline, that outline the expectations for bioanalytical method validation, including the use of internal standards.[2][4]

Comparison of Internal Standard Performance

The selection of an internal standard significantly impacts the quality and reliability of bioanalytical data. While deuterated standards are widely used, other options such as carbon-13 (¹³C)-labeled standards and structural analogs also present distinct advantages and disadvantages.

FeatureDeuterated Internal Standard¹³C-Labeled Internal StandardStructural Analog Internal Standard
Structural Similarity Nearly identical to the analyte.Nearly identical to the analyte.Similar, but not identical, chemical structure.
Co-elution Typically co-elutes with the analyte, though slight chromatographic shifts can occur due to the "isotope effect".Excellent co-elution with the analyte.May or may not co-elute with the analyte.
Matrix Effect Compensation Excellent, as it experiences the same ionization suppression or enhancement as the analyte.[1]Excellent, for the same reasons as deuterated standards.Variable and must be thoroughly validated.[5]
Isotopic Stability Generally high, but there is a potential for back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site.[6]High, as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[6]Not applicable.
Availability & Cost Generally more widely available and cost-effective for a range of small molecules.[6]Often more expensive and less commercially available due to more complex synthesis.[7]Availability and cost are highly variable.
Regulatory Acceptance Widely accepted and often preferred by regulatory agencies.[4][8]Considered a superior choice when available, meeting regulatory expectations.Acceptable when a SIL-IS is not available, but requires extensive validation to demonstrate it effectively tracks the analyte.[5]

Regulatory Expectations for Internal Standard Validation

The ICH M10 guideline provides a unified framework for bioanalytical method validation, ensuring the quality and consistency of data.[2] Key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterObjectiveTypical Acceptance Criteria
Selectivity To ensure the method can differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. The response of any interfering peak should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the internal standard.[5]
Accuracy and Precision To determine the closeness of the measured concentration to the true value and the degree of scatter in the data.The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).[2]
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and internal standard.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[1][2]
Stability To ensure the analyte is stable in the biological matrix under various conditions.The mean concentration at each stability time point should be within ±15% of the nominal concentration.[2]

Experimental Protocols

A well-defined experimental workflow is crucial for obtaining reliable and reproducible results. The following outlines a typical methodology for a bioanalytical method validation using a deuterated internal standard.

Protocol: Evaluation of Matrix Effects
  • Sample Preparation : Obtain blank biological matrix from at least six different sources.[5]

  • Spiking :

    • Set 1 (Neat Solution) : Prepare a solution of the analyte and internal standard in a neat solvent at low and high concentrations.

    • Set 2 (Post-extraction Spike) : Extract blank matrix samples. Spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as Set 1.

    • Set 3 (Pre-extraction Spike) : Spike blank matrix samples with the analyte and internal standard at low and high concentrations before extraction.

  • Analysis : Analyze all samples using the validated LC-MS/MS method.

  • Calculation :

    • Matrix Factor (MF) : Calculate the ratio of the peak area of the analyte in the presence of matrix (Set 2) to the peak area of the analyte in the neat solution (Set 1).

    • IS-Normalized MF : Calculate the ratio of the MF of the analyte to the MF of the internal standard.

    • Coefficient of Variation (%CV) : Determine the %CV of the IS-normalized MF across the different matrix sources.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for selecting an internal standard and a typical experimental workflow for bioanalytical method validation.

Decision tree for selecting an appropriate internal standard.

G cluster_1 Bioanalytical Method Validation Workflow start Method Development add_is Add Deuterated Internal Standard start->add_is sample_prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis add_is->sample_prep data_processing Data Processing & Quantification lcms_analysis->data_processing validation Perform Full Validation (Accuracy, Precision, Selectivity, etc.) data_processing->validation pass Method Meets Acceptance Criteria? validation->pass report Generate Validation Report pass->report Yes troubleshoot Troubleshoot & Re-validate pass->troubleshoot No troubleshoot->validation

Workflow for bioanalytical method validation with a deuterated IS.

References

A Comparative Guide to the Quantification of Azelnidipine and Amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of two prominent dihydropyridine calcium channel blockers, azelnidipine and amlodipine. The information presented herein is curated from peer-reviewed studies to assist in the selection and development of robust analytical methods for research, quality control, and clinical applications.

Comparative Overview of Quantitative Methods

A variety of analytical techniques have been successfully employed for the determination of azelnidipine and amlodipine in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode (RP-HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most frequently reported methods due to their high sensitivity, specificity, and accuracy.[1][2][3]

The choice of method is contingent on several factors including the sample matrix, the required sensitivity, and the availability of instrumentation. For instance, LC-MS/MS offers superior sensitivity, making it ideal for pharmacokinetic studies where plasma concentrations are low.[4][5] Conversely, UV-Visible Spectroscopy provides a simpler and more cost-effective, albeit less specific, alternative for routine quality control of bulk drug and pharmaceutical dosage forms.[6]

Data Presentation: Quantitative Method Parameters

The following tables summarize the key performance parameters of various analytical methods reported for the quantification of azelnidipine and amlodipine.

Table 1: Quantitative Parameters for Azelnidipine Analysis

Analytical MethodMatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
RP-HPLC[7]Bulk Drug10 - 2000.20.637
RP-HPLC[8]Bulk Drug10 - 500.00710.0218
RP-HPLC[9]Bulk Drug2 - 14--
UV-Vis Spectroscopy[6]API & Tablet2 - 140.772.36
LC-MS/MS[4]Human Plasma0.0125 - 25 (ng/mL)-0.0125 (ng/mL)

Table 2: Quantitative Parameters for Amlodipine Analysis

Analytical MethodMatrixLinearity Range (ng/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
LC-MS/MS[5]Human Plasma0.100 - 9.990-0.100
LC-MS/MS[10]Human Plasma2.5 - 100--
LC-MS/MS (Enantiomers)[11]Rat Plasma0.9375 - 120--
LC-MS/MSHuman Plasma0.1 - 10--
UV/Vis Spectroscopy[10]-5 - 60 (µg/mL)1.86

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for the quantification of azelnidipine and amlodipine using RP-HPLC and LC-MS/MS.

Protocol 1: RP-HPLC Method for Azelnidipine Quantification in Bulk Drug[7]
  • Chromatographic System: High-Performance Liquid Chromatography with a UV detector.

  • Column: C18 column (e.g., Grace 4.6 mm i.d. x 250 mm).

  • Mobile Phase: A mixture of Acetonitrile and Phosphate Buffer (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A series of standard solutions of Azelnidipine are prepared in the mobile phase to obtain concentrations ranging from 10 to 200 µg/mL.

  • Sample Preparation: An accurately weighed amount of the bulk drug is dissolved in the mobile phase to achieve a concentration within the calibration range.

  • Quantification: The concentration of azelnidipine in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

Protocol 2: LC-MS/MS Method for Amlodipine Quantification in Human Plasma[5]
  • Chromatographic System: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column: Zorbax SB, C18, 50 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase: A mixture of 5 mM ammonium acetate in 0.1% formic acid, HPLC grade methanol, and HPLC grade acetonitrile (40:30:30, v/v/v) run isocratically.

  • Flow Rate: 0.700 mL/min.

  • Internal Standard (IS): Amlodipine maleate d4.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma, add the internal standard.

    • Pre-condition a solid-phase extraction cartridge (e.g., Strata-X) with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with water and 50 mM ammonium acetate.

    • Elute the analyte and internal standard with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Ion Mode.

    • MRM Transitions:

      • Amlodipine: m/z 409.10 → 238.00

      • Amlodipine Maleate d4 (IS): m/z 413.20 → 238.00

  • Quantification: The concentration of amlodipine is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

Visualizations

Mechanism of Action: Calcium Channel Blockade

Azelnidipine and amlodipine are dihydropyridine calcium channel blockers. They inhibit the influx of extracellular calcium ions across the membranes of myocardial and vascular smooth muscle cells without changing serum calcium concentrations. This leads to vasodilation and a subsequent reduction in blood pressure.

G extracellular Extracellular Space (High Ca²⁺ concentration) ca_channel L-type Calcium Channel extracellular->ca_channel Ca²⁺ cell_membrane Cell Membrane intracellular Intracellular Space (Low Ca²⁺ concentration) contraction Vascular Smooth Muscle Contraction intracellular->contraction Leads to ca_channel->intracellular azel_amlo Azelnidipine / Amlodipine azel_amlo->ca_channel Blocks vasodilation Vasodilation azel_amlo->vasodilation Promotes ca_influx Ca²⁺ Influx

Caption: Mechanism of action of Azelnidipine and Amlodipine.

Experimental Workflow: LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of drugs in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry.

G sample_collection Plasma Sample Collection is_spiking Internal Standard Spiking sample_collection->is_spiking spe Solid-Phase Extraction (SPE) is_spiking->spe lc_separation LC Separation (C18 Column) spe->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General workflow for LC-MS/MS bioanalysis.

References

Assessing the Kinetic Isotope Effect of Azelnidipine D7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Azelnidipine and its deuterated analogue, Azelnidipine D7. The focus is on the kinetic isotope effect (KIE) and its potential impact on the drug's pharmacokinetic profile. While direct experimental data for this compound is not publicly available, this guide synthesizes known information about Azelnidipine's metabolism and the established principles of KIE in deuterated drugs to offer a scientifically grounded comparison.

Introduction to the Kinetic Isotope Effect in Drug Development

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1] In pharmaceutical sciences, substituting hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can significantly slow down metabolic reactions.[2][3][][5] This is because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[] When this bond cleavage is the rate-limiting step in a drug's metabolism, deuteration can lead to a more favorable pharmacokinetic profile, including a longer half-life and reduced metabolic burden.[3][6]

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[7][8] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[8][9][10][11] This guide assesses the theoretical impact of deuteration on Azelnidipine's metabolic fate.

Comparative Pharmacokinetic Profiles

The following table summarizes the known pharmacokinetic parameters of Azelnidipine and the projected parameters for this compound, based on the anticipated kinetic isotope effect. The projected data for this compound assumes that deuteration has occurred at a primary site of metabolism, leading to a reduced rate of metabolic clearance.

Pharmacokinetic ParameterAzelnidipineThis compound (Projected)Key Observations
Metabolism Primarily metabolized by CYP3A4.[8][9][10][11]Slower metabolism by CYP3A4 is anticipated due to the kinetic isotope effect.Deuteration at metabolically active sites is expected to decrease the rate of CYP3A4-mediated oxidation.
Half-life (t½) Approximately 16–28 hours.[9]Potentially longer half-life.A reduced rate of metabolism would likely lead to a prolonged elimination half-life.
Peak Plasma Concentration (Cmax) 1.66–23.06 ng/mL (single 8-16 mg dose).[8]May be similar or slightly higher.Slower clearance could result in a higher peak concentration for a given dose.
Time to Peak Plasma Concentration (Tmax) 2.6–4.0 hours.[8]May be similar or slightly delayed.The rate of absorption is not expected to be significantly affected by deuteration.
Area Under the Curve (AUC) 17.9–429 ng·h/mL (single 8-16 mg dose).[8]Expected to be higher.Increased systemic exposure is a common outcome of reduced metabolic clearance.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically determine the kinetic isotope effect of this compound, a comparative in vitro metabolic stability assay using human liver microsomes would be a primary step.

Objective: To compare the rate of metabolism of Azelnidipine and this compound in human liver microsomes.

Materials:

  • Azelnidipine

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Methodology:

  • Incubation Preparation: Prepare incubation mixtures in phosphate buffer containing human liver microsomes and either Azelnidipine or this compound at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound (Azelnidipine or this compound) in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant of metabolism (k). The in vitro half-life (t½) can be calculated as 0.693/k. The kinetic isotope effect can be quantified as the ratio of the clearance of Azelnidipine to that of this compound.

Visualizing Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of Azelnidipine and the experimental workflow for assessing the kinetic isotope effect.

Metabolic Pathway of Azelnidipine and the Impact of Deuteration cluster_metabolism Hepatic Metabolism Azelnidipine Azelnidipine CYP3A4 CYP3A4 Enzyme Azelnidipine->CYP3A4 Metabolic Oxidation (C-H bond cleavage) Azelnidipine_D7 This compound Azelnidipine_D7->CYP3A4 Slower Metabolic Oxidation (C-D bond cleavage) Metabolites Inactive Metabolites CYP3A4->Metabolites

Caption: Azelnidipine metabolism via CYP3A4 and the expected slower rate for this compound.

Experimental Workflow for Assessing Kinetic Isotope Effect Start Start: Prepare Incubation Mixtures (Azelnidipine & this compound with HLM) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Initiate Reaction with NADPH Preincubation->Initiate Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench Reaction with Acetonitrile Sampling->Quench Process Centrifuge and Collect Supernatant Quench->Process Analysis LC-MS/MS Analysis of Parent Compound Process->Analysis Data Data Analysis: - Calculate rate of metabolism (k) - Determine in vitro t½ - Calculate KIE Analysis->Data

Caption: Workflow for the in vitro metabolic stability assay.

Azelnidipine's Mechanism of Action

Azelnidipine functions as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells.[7][9][10][11] By inhibiting the influx of calcium ions, it leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[7][11] An important characteristic of Azelnidipine is its gradual onset of action, which helps in avoiding reflex tachycardia, a common side effect of some other calcium channel blockers.[9][12]

Azelnidipine Mechanism of Action Signaling Pathway Azelnidipine Azelnidipine L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle) Azelnidipine->L_type_Ca_Channel Inhibits Vasodilation Vasodilation Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Allows L_type_Ca_Channel->Vasodilation Inhibition leads to Calmodulin Calmodulin Activation Ca_Influx->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_Phosphorylation Myosin Light-Chain Phosphorylation MLCK->Myosin_Phosphorylation Contraction Muscle Contraction Myosin_Phosphorylation->Contraction Contraction->Vasodilation Leads to opposite effect Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

References

Navigating the Analytical Maze: A Comparative Guide to Method Validation for Azelnidipine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of a drug and its metabolites is a cornerstone of pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of validated analytical methods for the concurrent analysis of the antihypertensive drug azelnidipine and its primary metabolites, M-1 (aromatized form) and M-2 (hydroxylated form).

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is primarily metabolized by the hepatic cytochrome P450 (CYP) 3A4 enzyme.[1][2][3] While it is reported to have no active metabolites, understanding the metabolic profile is crucial for a complete pharmacokinetic assessment.[1][2] This guide delves into the experimental intricacies and performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, providing a framework for robust bioanalytical method validation.

Comparative Performance of Analytical Methods

The simultaneous analysis of azelnidipine and its metabolites in biological matrices, most commonly human plasma, necessitates a highly sensitive and selective analytical technique. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this application. Below is a summary of the performance characteristics of a validated LC-MS/MS method specifically developed for the simultaneous determination of azelnidipine, M-1, and M-2.[4]

ParameterAzelnidipineMetabolite M-1 (aromatized)Metabolite M-2 (hydroxylated)
Linearity Range 0.5 - 40.0 ng/mL0.5 - 40.0 ng/mL0.5 - 40.0 ng/mL
Correlation Coefficient (r²) > 0.9979> 0.9979> 0.9979
Intra-Assay Precision (CV%) < 8.7%< 3.8%< 11.9%
Inter-Assay Precision (CV%) < 8.4%< 4.7%< 13.9%
Accuracy within ±9%within ±7%within ±16%
Overall Recovery 68.8 - 78.6%54.3 - 62.9%80.4 - 89.7%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL0.5 ng/mL

Table 1: Performance characteristics of a validated LC-MS/MS method for the simultaneous analysis of Azelnidipine and its metabolites M-1 and M-2 in human plasma.[4]

While other methods have been developed for the analysis of azelnidipine, often in combination with other drugs, they typically do not include the simultaneous quantification of its metabolites.[5][6] For instance, a high-performance liquid chromatographic-tandem mass spectrometric (HPLC-MS/MS) assay for azelnidipine in human plasma utilized protein precipitation for sample preparation and achieved a lower limit of quantification of 0.0125 ng/mL for the parent drug.[5] However, it only semi-quantitatively monitored the M-1 metabolite.[5] This highlights the specificity of the method detailed below for comprehensive metabolic profiling.

Experimental Protocols

A robust and reliable analytical method is built on a well-defined experimental protocol. The following sections detail the methodology for the simultaneous analysis of azelnidipine and its metabolites using LC-MS/MS.[4]

Sample Preparation: Liquid-Liquid Extraction

A crucial step in bioanalysis is the effective extraction of the analytes from the complex biological matrix. A single-step liquid-liquid extraction (LLE) has been proven effective for azelnidipine and its metabolites from human plasma.[4]

Protocol:

  • To 1.0 mL of human plasma, add the internal standard.

  • Perform a single-step liquid-liquid extraction using a mixture of ethyl acetate and hexane (1:1, v/v).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of azelnidipine and its metabolites are achieved using a C18 column with isocratic elution, followed by detection using a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[4]

Chromatographic Conditions:

  • Column: C18, 5µm particle size

  • Mobile Phase: Isocratic elution (specific composition proprietary to the study)

  • Flow Rate: 0.2 mL/min[7][8]

  • Run Time: 11 minutes[4]

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Ion Transitions:

    • Azelnidipine: m/z 583.3 → 167.2[5]

    • Metabolite M-1: m/z 581.3 → 167.2[5]

    • Metabolite M-2: (Specific transition not publicly detailed)

Visualizing the Workflow and Metabolism

To better understand the experimental process and the metabolic fate of azelnidipine, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1.0 mL Human Plasma l_l_e Liquid-Liquid Extraction (Ethyl Acetate:Hexane 1:1) plasma->l_l_e vortex Vortex l_l_e->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation C18 Column Isocratic Elution reconstitute->lc_separation ms_detection ESI-MS/MS (Positive Ion, SRM) lc_separation->ms_detection

Caption: Experimental workflow for the analysis of azelnidipine and metabolites.

G Azelnidipine Azelnidipine M1 Metabolite M-1 (Aromatized form) Azelnidipine->M1 CYP3A4 M2 Metabolite M-2 (Hydroxylated form) Azelnidipine->M2 CYP3A4

Caption: Metabolic pathway of Azelnidipine.

References

Safety Operating Guide

Proper Disposal of Azelnidipine D7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Azelnidipine D7, a deuterated analog of the calcium channel blocker Azelnidipine, requires meticulous disposal procedures to ensure laboratory safety and environmental protection. As with many pharmaceutical compounds used in research and development, this compound must be treated as hazardous chemical waste. Adherence to proper disposal protocols is crucial to prevent contamination and comply with regulatory standards. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Disposal of Unused or Expired this compound

Unused or expired this compound solid material or solutions must be disposed of as hazardous chemical waste. Do not discard it in the regular trash or pour it down the drain.

Procedure:

  • Segregation: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.

    • For solutions containing this compound, use a labeled, sealed, and compatible container. Ensure the container material is compatible with the solvent used.

  • Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • All components of any mixture, including solvents and their approximate percentages.

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic").

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

III. Decontamination and Disposal of Contaminated Labware

Labware, such as glassware, spatulas, and magnetic stir bars, that has come into contact with this compound must be decontaminated before cleaning for reuse or disposal.

Decontamination Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the contaminated labware with a suitable solvent in which Azelnidipine is soluble (e.g., methanol, ethanol, or acetone). Collect the rinsate as hazardous waste in a properly labeled container.

  • Washing: Wash the rinsed labware with a laboratory detergent and warm water.

  • Final Rinse: Rinse the labware thoroughly with deionized water.

  • Drying: Allow the labware to air dry completely before reuse or disposal.

Disposal of Decontaminated Labware:

  • Reusable Labware: After decontamination, reusable labware can be returned to general use.

  • Disposable Labware: Decontaminated disposable labware, such as pipette tips and plastic tubes, can typically be disposed of in the regular laboratory trash, provided all chemical residues have been removed. Consult your institution's specific guidelines.

IV. Disposal of Empty this compound Containers

Empty containers that held this compound must be handled carefully to ensure no residual chemical remains.

Procedure:

  • Triple Rinsing:

    • Rinse the empty container three times with a solvent capable of dissolving Azelnidipine.

    • Collect the rinsate as hazardous chemical waste.

  • Defacing the Label: Completely remove or deface the original manufacturer's label to avoid confusion.

  • Disposal: Once triple-rinsed and with the label defaced, the container can generally be disposed of in the regular trash or recycling, depending on your institution's policies.

V. Spill Management

In the event of a spill of this compound powder or solution:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Absorb:

    • For solid spills, carefully sweep up the material using a dustpan and brush, avoiding the creation of dust.

    • For liquid spills, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).

  • Collect Waste: Place all contaminated materials (absorbent, cleaning materials, and contaminated PPE) into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table provides a general framework for waste management.

Waste StreamContainer TypeDisposal Method
Unused/Expired this compoundLabeled HDPELicensed Hazardous Waste Contractor
Contaminated Solvents/RinsateLabeled HDPELicensed Hazardous Waste Contractor
Contaminated Disposable LabwareLabeled HDPELicensed Hazardous Waste Contractor (after packaging)
Triple-Rinsed Empty ContainersN/ARegular Trash/Recycling (label defaced)

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for handling potent pharmaceutical compounds. No specific experimental protocols for the chemical neutralization of this compound for disposal are recommended for a standard laboratory setting due to the potential for hazardous byproducts and the requirement for specialized expertise. The primary and recommended method of disposal is through a licensed hazardous waste contractor. Studies on the degradation of Azelnidipine have shown that it is susceptible to hydrolysis under acidic and alkaline conditions and to oxidation.[1][2] However, attempting to degrade the compound in the lab as a means of disposal is not advised.

Logical Relationship Diagram for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

Azelnidipine_Disposal_Workflow cluster_waste_generation Waste Generation start This compound Waste Generated unused_product Unused/Expired this compound start->unused_product contaminated_labware Contaminated Labware start->contaminated_labware empty_container Empty Container start->empty_container hazardous_waste Collect as Hazardous Waste unused_product->hazardous_waste decontaminate Decontaminate Labware contaminated_labware->decontaminate triple_rinse Triple Rinse Container empty_container->triple_rinse ehs_pickup Arrange for EHS/Contractor Pickup hazardous_waste->ehs_pickup reuse_labware Reuse Labware decontaminate->reuse_labware trash_disposal Dispose in Regular Trash/Recycling decontaminate->trash_disposal If disposable triple_rinse->trash_disposal Deface label

Caption: Workflow for the proper disposal of this compound waste streams.

References

Essential Safety and Logistical Information for Handling Azelnidipine D7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like Azelnidipine D7 is paramount. This guide provides comprehensive, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal, designed to instill confidence and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the correct and consistent use of appropriate PPE. Azelnidipine is classified as a substance that can cause serious eye damage and is harmful if swallowed.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes.[2]
Hand Protection Chemical-Resistant GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals.[2]
Body Protection Disposable Gown or CoverallsA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] For higher-risk activities, disposable coveralls made of materials like Tyvek are recommended.[2]
Respiratory Protection Fit-Tested RespiratorA NIOSH-certified N95 or higher respirator is recommended when there is a risk of generating airborne powder or aerosols, such as during weighing or in the event of a spill.[4]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[2]

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of potent compounds. The following procedural guidance outlines the key phases of working with this compound.

1. Preparation and Engineering Controls

  • Designated Area: All handling of this compound must occur in a designated, restricted-access area equipped with appropriate engineering controls. This includes a certified chemical fume hood, a glove box, or a ventilated balance enclosure.[5][6]

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7]

  • Decontamination: Have a validated decontamination solution (e.g., 70% isopropyl alcohol) and cleaning materials available in the work area.[2][8]

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharps waste that will be generated.[2] Hazardous pharmaceutical waste is typically collected in black containers.[9]

2. Weighing and Solution Preparation Protocol

This protocol is designed to minimize exposure during the weighing of solid this compound and the preparation of solutions.

  • Step 1: Pre-Weighing Setup

    • Don all required PPE as outlined in the table above.

    • Clean the interior surfaces of the ventilated balance enclosure or fume hood with a suitable decontamination agent.

    • Cover the work surface with a disposable plastic-backed absorbent pad.[10]

  • Step 2: Weighing the Compound

    • Place a clean weighing boat or paper on the analytical balance.

    • Tare the balance.

    • Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Minimize the creation of dust.

    • Record the weight.

  • Step 3: Preparing the Solution

    • Slowly add the solvent to the vessel containing the weighed this compound to avoid splashing.

    • If necessary, gently swirl or sonicate the mixture to ensure complete dissolution.

    • Once dissolved, cap and seal the container.

  • Step 4: Post-Handling Decontamination

    • Carefully fold the disposable work surface pad inward and place it in the designated solid hazardous waste container.

    • Wipe down the spatula, balance, and any other equipment with the decontamination solution.

    • Clean the interior of the fume hood or ventilated enclosure.

    • Doff PPE in the correct order to avoid self-contamination and dispose of single-use items in the appropriate hazardous waste container.

Experimental Workflow for Weighing and Solution Preparation

G cluster_prep Preparation cluster_weighing Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Area (Fume Hood/Glove Box) prep1->prep2 prep3 Set up Waste Containers prep2->prep3 weigh1 Place Weighing Boat on Tared Balance prep3->weigh1 weigh2 Carefully Transfer this compound weigh1->weigh2 weigh3 Record Weight weigh2->weigh3 sol1 Slowly Add Solvent to Compound weigh3->sol1 sol2 Ensure Complete Dissolution sol1->sol2 sol3 Cap and Seal Container sol2->sol3 clean1 Decontaminate Surfaces and Equipment sol3->clean1 clean2 Dispose of Waste in Labeled Containers clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 G start Spill Occurs spill_size Assess Spill Size start->spill_size small_spill Small Spill (<5g or <5mL) spill_size->small_spill Small large_spill Large Spill (>5g or >5mL) spill_size->large_spill Large alert Alert Area Personnel small_spill->alert evacuate Evacuate Area & Call for Aid large_spill->evacuate ppe Don Full PPE (including respirator) alert->ppe evacuate->ppe Trained Responders contain Contain Spill with Absorbent Pads ppe->contain cleanup Clean Area (Detergent & Alcohol) contain->cleanup dispose Dispose of all materials as Hazardous Waste cleanup->dispose end Spill Cleanup Complete dispose->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.